3-(Bromomethyl)oxetane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRUQXJIWTVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601180 | |
| Record name | 3-(Bromomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374014-30-8 | |
| Record name | 3-(Bromomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Bromomethyl)oxetane structure and chemical properties
An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the oxetane motif into drug candidates has garnered significant attention due to its ability to favorably modulate physicochemical properties. Oxetanes can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity.[1][2] This four-membered cyclic ether can act as a polar isostere for gem-dimethyl or carbonyl groups, offering a unique tool for lead optimization in drug discovery.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of this compound.
Structure and Chemical Properties
The structure of this compound consists of a four-membered oxetane ring substituted with a bromomethyl group at the 3-position. This bifunctional nature—a strained ether ring and a reactive alkyl bromide—dictates its chemical behavior.
Caption: Chemical structure of this compound.
The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under Lewis acidic conditions.[4] The primary bromide serves as an excellent leaving group, making the molecule a versatile reagent for introducing the oxetanylmethyl moiety via nucleophilic substitution reactions.
Data Summary
The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1374014-30-8 | [5] |
| Molecular Formula | C₄H₇BrO | [6] |
| Molecular Weight | 151.00 g/mol | [6] |
| SMILES | BrCC1COC1 | [6] |
| InChI Key | IEDRUQXJIWTVIL-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD20278240 | [6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid to solid | [5] |
| Purity | ≥97% (typical) | [5] |
| Solubility | Soluble in most organic solvents | [7] |
| Storage Temperature | 0-8 °C | [5] |
| Storage Class | 11 - Combustible Solids | [6] |
Experimental Protocols
Synthesis of this compound via Intramolecular Williamson Ether Synthesis
A common and robust method for synthesizing this compound is the intramolecular Williamson ether synthesis starting from 3-Bromo-2-(bromomethyl)propan-1-ol.[1] This reaction involves the deprotonation of the alcohol followed by an intramolecular Sₙ2 reaction to form the strained oxetane ring.[1]
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Addition: Anhydrous THF is added to create a slurry.[1]
-
Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.[1]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).[1]
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.[1]
-
Work-up: The mixture is transferred to a separatory funnel and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic layers are washed with brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.[1]
Reactivity and Applications in Synthesis
This compound is a key intermediate for introducing the 3-oxetanylmethyl group into molecules. The primary bromide is readily displaced by a variety of nucleophiles.
Caption: Nucleophilic substitution reactions of this compound.
This reactivity makes it a valuable synthon for creating derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, it can be used to synthesize spirocyclic oxetanes, which are considered valuable alternatives to morpholine in medicinal chemistry.[8] The introduction of the oxetane moiety can lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability and solubility, without significantly increasing lipophilicity.[2][3]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[9][10]
-
Handling: Avoid all personal contact, including inhalation of vapors. Avoid contact with moisture and incompatible materials. Do not eat, drink, or smoke when handling.[9]
-
Storage: Keep containers securely sealed in a dry, well-ventilated place.[11] Store at the recommended temperature of 0-8 °C.[5]
-
Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for waste disposal.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, consult a physician.[11]
-
Conclusion
This compound is a versatile and important building block for modern organic synthesis and medicinal chemistry. Its unique structural and chemical properties allow for the strategic incorporation of the oxetane motif, often leading to improved drug-like properties. The synthetic protocols are well-established, and its reactivity is predictable, making it a reliable tool for researchers and drug development professionals aiming to innovate and optimize new chemical entities. Proper safety and handling procedures are essential when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. This compound 97% | CAS: 1374014-30-8 | AChemBlock [achemblock.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
3-(Bromomethyl)oxetane CAS number and IUPAC name
An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals
Introduction
This compound is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane motif, a four-membered cyclic ether, is recognized for its ability to serve as a polar isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates. The presence of a bromomethyl group at the 3-position provides a reactive handle for a variety of chemical transformations, making it a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 1374014-30-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol |
| SMILES | BrCC1COC1 |
| InChI Key | IEDRUQXJIWTVIL-UHFFFAOYSA-N |
Physicochemical Properties
While detailed experimental data for this compound is not extensively published in readily available literature, typical properties are summarized below based on supplier information and related compounds. Researchers are advised to confirm these properties on receipt of the material.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid or solid |
| Purity | Typically >97% (GC) |
| Storage | Store at 0-8 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through an intramolecular Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the cyclization of a suitable precursor, typically a haloalcohol.
General Synthetic Scheme
The reaction proceeds via the deprotonation of the hydroxyl group of a precursor like 3-bromo-2-(bromomethyl)propan-1-ol using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (SN2) where the alkoxide displaces one of the bromide atoms, leading to the formation of the strained oxetane ring.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol outlines the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol.
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.
The Oxetane Ring: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups, a cornerstone of modern medicinal chemistry, seeks to optimize the pharmacological and pharmacokinetic profiles of drug candidates. Within this paradigm, the gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often carries the penalty of increased lipophilicity, which can negatively impact solubility and other drug-like properties. The 3-substituted oxetane ring has emerged as a compelling bioisosteric replacement for the gem-dimethyl group, offering a unique combination of steric hindrance and favorable physicochemical properties. This technical guide provides a comprehensive overview of the use of 3-(bromomethyl)oxetane as a key building block for this bioisosteric substitution, detailing its impact on molecular properties, relevant synthetic protocols, and its application in drug discovery.
The Rationale for Oxetane as a Gem-Dimethyl Bioisostere
The utility of the oxetane ring as a bioisostere for the gem-dimethyl group stems from its distinct structural and electronic features. While occupying a similar steric volume, the introduction of an oxygen atom into the four-membered ring imparts polarity, leading to significant improvements in aqueous solubility and a reduction in lipophilicity (LogD).[1][2][3][4] This can be a critical advantage in overcoming the poor solubility often associated with highly lipophilic compounds.
Furthermore, the oxetane motif is generally more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidation by cytochrome P450 enzymes.[5][6][7] The electron-withdrawing nature of the oxetane's oxygen atom can also have a profound effect on the basicity of adjacent amines, a property that can be strategically manipulated to mitigate off-target effects, such as hERG channel inhibition.[6][7][8] Specifically, an oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[3]
Pioneering work by Carreira and collaborators at Roche highlighted the potential of oxetanes to serve as effective surrogates for gem-dimethyl groups, demonstrating their ability to block metabolic weak spots without the associated increase in lipophilicity.[5][6] Subsequent research has solidified the oxetane ring, particularly the 3,3-disubstituted pattern, as a validated and valuable tool in contemporary medicinal chemistry.[5][6]
Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Comparison
The strategic replacement of a gem-dimethyl group with a 3-substituted oxetane can lead to measurable improvements in key drug-like properties. The following tables summarize quantitative data from various drug discovery programs, illustrating the impact of this bioisosteric substitution.
Table 1: Comparison of Physicochemical Properties of Matched Molecular Pairs
| Compound Pair | Original Moiety | Replacement Moiety | cLogP / LogD | Aqueous Solubility (µg/mL) | pKa of nearby amine | Reference |
| Pair 1 | gem-Dimethyl | Oxetane | Decrease of ~1.0 unit | 10 to 150 (15-fold increase) | N/A | [4] |
| Pair 2 (SYK inhibitor) | Morpholine | 4-(oxetan-3-yl)piperazine | 1.8 to 1.5 | 30 to >200 | 8.0 to 6.4 | [4][6][9] |
| Pair 3 | N-methyl | N-(oxetan-3-yl) | Decrease in lipophilicity | Improved | 4.0 to 2.8 | [8][9] |
| Pair 4 (EZH2 inhibitor) | Dimethylisoxazole | Methoxymethyl-oxetane | Lowered LogD to 1.9 | Drastically improved | N/A | [5] |
Table 2: Comparison of Metabolic Stability and In Vitro Activity
| Compound Pair | Original Moiety | Replacement Moiety | Human Liver Microsomal Stability (t½, min) | In Vitro Potency (EC₅0/IC₅0) | Therapeutic Index (TI) | Reference |
| Pair 5 | gem-Dimethyl | Oxetane | Generally Increased | 16 nM | 1,250 | [5][6] |
| Pair 6 (RSV inhibitor) | gem-Dimethyl | Oxetane | N/A | Maintained or Improved | N/A | [2] |
| Pair 7 (EZH2 inhibitor) | Dimethylisoxazole | Methoxymethyl-oxetane | Drastically improved | Maintained | N/A | [5] |
| Pair 8 (PI3K inhibitor GDC-0349) | Pyrimidine | Oxetane | 10-fold reduction in free plasma clearance | Maintained | N/A | [5] |
Experimental Protocols
The successful incorporation of the this compound motif into a target molecule relies on robust and well-defined synthetic methodologies. The following protocols provide a detailed guide for the synthesis of the key building block and its subsequent use in a typical nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis.[10]
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water and an organic solvent such as dichloromethane or diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Protocol 2: Incorporation of this compound via Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a nucleophile, such as an amine or a phenol, to introduce the oxetane moiety into a target molecule.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, or a phenol)
-
A suitable base (e.g., potassium carbonate, triethylamine, or sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (if required)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (if necessary), add the nucleophile (1.0 equivalent) and the anhydrous solvent.
-
Addition of Base: Add the appropriate base (1.1-1.5 equivalents). For amines, a non-nucleophilic organic base like triethylamine is often suitable. For phenols, a stronger base like potassium carbonate or sodium hydride may be required.
-
Addition of Electrophile: Add a solution of this compound (1.0-1.2 equivalents) in the reaction solvent dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product into a suitable organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to yield the desired oxetane-containing molecule.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioisosteric relationship, a typical experimental workflow, and a relevant biological pathway.
Caption: Bioisosteric relationship between a gem-dimethyl group and a 3-substituted oxetane.
Caption: General experimental workflow for the synthesis and incorporation of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of an oxetane-containing drug candidate.
Conclusion
The use of this compound as a bioisosteric replacement for the gem-dimethyl group represents a sophisticated and effective strategy in modern drug discovery. The unique physicochemical properties of the oxetane ring, including its polarity, metabolic stability, and ability to modulate the basicity of adjacent functional groups, provide medicinal chemists with a powerful tool to overcome common challenges such as poor solubility and metabolic lability. The well-established synthetic routes to 3-substituted oxetanes further enhance their accessibility and utility. As the drive to develop safer and more effective therapeutics continues, the strategic incorporation of the oxetane motif is poised to play an increasingly important role in the design of next-generation drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
The Bromomethyl Oxetane Moiety: A Versatile Linchpin in Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also serving as a non-classical bioisostere for frequently used groups like gem-dimethyl or carbonyl functionalities.[1][2][3] The 3-(bromomethyl)oxetane scaffold, in particular, serves as a powerful and versatile building block, providing a reactive handle for the facile introduction of the oxetane moiety into a diverse array of molecular architectures.[4][5]
The synthetic utility of this scaffold is primarily rooted in the high reactivity of the bromomethyl group. The carbon atom bonded to the bromine is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.[6][7] This allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, making the bromomethyl oxetane a cornerstone for library synthesis and lead optimization in drug discovery programs.
Nucleophilic Substitution: The Workhorse Reaction
The primary mode of reactivity for the bromomethyl group on the oxetane ring is the bimolecular nucleophilic substitution (SN2) reaction. An electron-rich nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. This transformation is efficient and forms the basis for creating a multitude of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Reactivity and ring strain of four-membered oxetane ethers
An In-Depth Technical Guide to the Reactivity and Ring Strain of Four-Membered Oxetane Ethers
Abstract
Four-membered oxetane ethers have emerged from a niche structural motif to a cornerstone in modern medicinal chemistry and drug development.[1][2] Their unique combination of high ring strain, polarity, and three-dimensional structure allows for significant improvements in the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the core principles governing the reactivity of oxetanes, with a particular focus on the influence of their inherent ring strain. It details the synthesis and ring-opening reactions of these strained ethers, presents key quantitative data, and provides detailed experimental protocols for their preparation and modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes in their work.
Introduction to Oxetane Ethers
Oxetanes are saturated four-membered heterocyclic ethers that have garnered substantial interest in drug discovery.[1] Initially considered synthetically challenging, recent advances have made them more accessible, leading to their incorporation in numerous clinical candidates and FDA-approved drugs.[2][4] Their value lies in their ability to act as versatile bioisosteres, often replacing gem-dimethyl or carbonyl groups to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2][5] The compact, polar, and non-planar structure of the oxetane ring can profoundly influence a compound's conformational preferences, pKa, and metabolic stability, making it a powerful tool for medicinal chemists.[1][5]
The Role of Ring Strain
The reactivity and unique properties of oxetanes are intrinsically linked to the significant strain within their four-membered ring. This strain arises from the deviation of bond angles from the ideal tetrahedral value of 109.5°.
Physicochemical Properties
The oxetane ring is nearly planar, with a slight puckering that can be influenced by substituents.[3][6] This near-planarity minimizes some strain, but the bond angles remain highly compressed compared to larger cyclic ethers or acyclic ethers.[3] The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers like tetrahydrofuran (THF) or epoxides.[3][6]
Table 1: Physicochemical Properties of Unsubstituted Oxetane
| Property | Value | Source |
| Ring Strain Energy | ~106 kJ/mol (25.5 kcal/mol) | [3][7] |
| C-O Bond Length | 1.46 Å | [3] |
| C-C Bond Length | 1.53 Å | [3] |
| C-O-C Bond Angle | 90.2° | [3] |
| C-C-O Bond Angle | 92.0° | [3] |
| C-C-C Bond Angle | 84.8° | [3] |
| Puckering Angle | 8.7° (at 140 K) | [3][7] |
Strain Energy
The ring strain of oxetane is a key thermodynamic driving force for its reactions, particularly ring-opening polymerizations and reactions with nucleophiles under acidic conditions.[7][8] Its strain energy is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the more stable five-membered THF ring.[3][7]
Table 2: Comparative Ring Strain Energies
| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |
| Oxirane (Epoxide) | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran (THF) | 5 | 5.6 |
Source: Data compiled from multiple sources.[7][9]
Reactivity of Oxetanes
The high ring strain dictates the reactivity of oxetanes. They are generally stable under basic and neutral conditions but are susceptible to ring-opening in the presence of protic or Lewis acids.[10][11] This reactivity profile allows for their stable incorporation into drug molecules while also enabling their use as reactive intermediates in synthesis.[3][12]
Ring-Opening Reactions
The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the oxetane ring.[7] These reactions typically proceed via activation of the ether oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack on one of the ring carbons.[11] The reaction can proceed through SN1 or SN2-type mechanisms, and the regioselectivity is influenced by steric and electronic factors of the substituents on the ring.[13] A wide variety of nucleophiles, including alcohols, amines, and hydrides, can be used to open the ring, leading to highly functionalized acyclic products.[7][11]
Synthesis of Oxetane Ethers
Several synthetic strategies have been developed to construct the strained oxetane ring. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Intramolecular Williamson Ether Synthesis
This is one of the most common and robust methods for forming the oxetane C-O bond.[14] It involves the intramolecular SN2 cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.[3] The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl group.[14] While kinetically less favored than the formation of 3, 5, or 6-membered rings, this method is highly effective for preparing a wide range of oxetane derivatives.[3][7]
Paterno-Büchi Reaction
Epoxide Ring Expansion
Oxetanes can also be synthesized through the ring expansion of epoxides.[17] This transformation is often mediated by sulfur ylides, such as dimethylsulfoxonium methylide, which attack the epoxide to form an intermediate that subsequently cyclizes to the four-membered ring with the expulsion of dimethyl sulfoxide (DMSO).[3]
Applications in Drug Discovery
The incorporation of an oxetane motif can have a profound and beneficial impact on the properties of a drug candidate.[5]
Oxetanes as Bioisosteres
A primary application of oxetanes in medicinal chemistry is as a bioisostere, a chemical substituent that can be interchanged with another without significantly altering the biological activity.[2]
-
gem-Dimethyl Group Replacement : The oxetane ring serves as a hydrophilic surrogate for the lipophilic gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable hydrophobic interactions, block metabolic C-H bond oxidation, and dramatically improve aqueous solubility.[2][5]
-
Carbonyl Group Replacement : Oxetanes can also function as non-classical isosteres of carbonyl groups.[18] They mimic the hydrogen-bond accepting capability of the carbonyl oxygen but are metabolically more stable and introduce a distinct three-dimensional geometry.[3][19]
Impact on Physicochemical Properties
The introduction of an oxetane ring predictably alters a molecule's ADME profile.[2]
Table 3: Influence of Oxetane Incorporation on Drug-like Properties
| Property | Effect of Replacing gem-Dimethyl Group | Rationale / Benefit |
| Aqueous Solubility | Increase (4x to >4000x)[2][5] | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. Crucial for oral bioavailability. |
| Lipophilicity (LogD) | Decrease[2] | Increased polarity reduces lipophilicity, which can decrease off-target toxicity and improve overall drug-like properties. |
| Metabolic Stability | Increase[5] | The oxetane ring can block sites of metabolic oxidation (e.g., benzylic C-H bonds), leading to a longer half-life. |
| Basicity (pKa) | Decrease (by ~2.7 units for an α-amine)[2] | The electron-withdrawing nature of the oxetane oxygen lowers the basicity of nearby amines, mitigating issues like hERG inhibition. |
Source: Data compiled from multiple sources.[2][5]
Key Experimental Protocols
Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[14]
This protocol outlines the synthesis from 3-Bromo-2-(bromomethyl)propan-1-ol.
-
Materials :
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
-
Procedure :
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 equivalents).
-
Solvent Addition : Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Starting Material Addition : Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.
-
Quenching : Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane), and extract the aqueous layer.
-
Washing : Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
General Protocol for Acid-Mediated Ring-Opening of an Oxetane[13][20]
This is a general procedure for the reaction of a 3-substituted oxetane with an alcohol nucleophile.
-
Materials :
-
Substituted oxetane
-
Alcohol nucleophile (e.g., methanol, used in excess as solvent)
-
Protic acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Reaction Setup : Dissolve the substituted oxetane (1.0 equivalent) in the alcohol nucleophile (e.g., methanol).
-
Catalyst Addition : Add a catalytic amount of the protic acid to the solution.
-
Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching : Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃.
-
Extraction : If necessary, add water and extract the product with an organic solvent like ethyl acetate.
-
Washing : Wash the organic layer with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting 1,3-diol monoether product by flash column chromatography.
-
Conclusion
The four-membered oxetane ring represents a fascinating intersection of stability and reactivity. Its significant ring strain makes it susceptible to controlled ring-opening reactions, providing a powerful tool for synthetic chemists to build complex, functionalized molecules. Simultaneously, its stability under physiological conditions and its profound, positive influence on the physicochemical properties of parent molecules have cemented its role as a valuable building block in modern drug discovery. A thorough understanding of the principles of ring strain and reactivity is essential for researchers aiming to fully exploit the potential of this unique heterocyclic motif.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 16. Oxetane synthesis [organic-chemistry.org]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-Substituted Oxetanes in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers a powerful tool to address common challenges in drug design.[1][2][3][4] This technical guide provides an in-depth exploration of the applications of 3-substituted oxetanes, focusing on their role as versatile bioisosteres and modulators of physicochemical properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical and Pharmacokinetic Advantages of 3-Substituted Oxetanes
The strategic introduction of a 3-substituted oxetane ring can significantly enhance the drug-like properties of a molecule. These improvements primarily stem from the ring's inherent polarity, electron-withdrawing nature, and defined spatial arrangement.
Bioisosteric Replacement
3-Substituted oxetanes, particularly 3,3-disubstituted variants, are widely recognized as effective bioisosteres for gem-dimethyl and carbonyl groups.[1][3][5] This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity without introducing a new chiral center.[2][5]
-
gem-Dimethyl Group Replacement: Replacing a metabolically labile gem-dimethyl group with an oxetane can block oxidative metabolism at that position while maintaining a similar steric profile. This often leads to a reduction in clearance and an increase in the compound's half-life.
-
Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group. This substitution can improve metabolic stability against enzymatic degradation that targets ketones or amides.[5]
Modulation of Physicochemical Properties
The electron-withdrawing nature of the oxetane's oxygen atom has a profound impact on the properties of neighboring functional groups, a feature that has been successfully exploited in drug design.
-
pKa Attenuation: When placed alpha to a basic amine, an oxetane ring can significantly reduce its pKa. This is a crucial strategy for mitigating off-target effects associated with high basicity, such as hERG channel inhibition, and for improving cell permeability.[4][6] For instance, the introduction of an oxetane substituent on a nitrogen atom can lower the pKa of the amine by approximately 2.7 units.[4]
-
Solubility Enhancement: The inherent polarity of the oxetane ring generally leads to an increase in aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[7]
-
Lipophilicity (LogD) Reduction: The incorporation of an oxetane typically reduces a compound's lipophilicity, which can be beneficial for improving its overall drug-like properties and reducing off-target toxicity.[8]
Quantitative Data on the Impact of 3-Substituted Oxetanes
The following tables summarize the quantitative effects of incorporating 3-substituted oxetanes on key drug discovery parameters, drawing from matched molecular pair analyses and case studies of clinical candidates.
| Table 1: Impact of 3-Substituted Oxetanes on Physicochemical Properties | ||||
| Compound/Pair | Modification | Property | Original Value | Oxetane Value |
| Generic Amine | α-Oxetane Substitution | pKa | 9.9 | 7.2[4] |
| GDC-0349 Precursor | Isopropyl to Oxetane | pKa | 7.6 | 5.0[6] |
| GDC-0349 Precursor | Isopropyl to Oxetane | hERG IC50 (μM) | 8.5 | >100[6] |
| Anilinopyrimidine Series | Cyclopropane to Oxetane | LogD | ~2.5 | ~1.7[8] |
| EZH2 Inhibitor Lead | Dimethylisoxazole to Methoxymethyl-oxetane | LogD | >3 | 1.9[4] |
| Various Scaffolds | gem-Dimethyl to Oxetane | Aqueous Solubility | Variable | 4 to 4000-fold increase[7] |
| Table 2: Pharmacokinetic Parameters of Fenebrutinib (BTK Inhibitor) | |
| Parameter | Value |
| Half-life (t½) | 4.2 - 9.9 hours[3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[3] |
| Apparent Clearance (CL/F) in Healthy Subjects | 52% higher than in patients |
| Apparent Clearance (CL/F) Population Typical Value | 19.1 L/hr |
| Volume of Central Compartment (Vc) Population Typical Value | 323.8 L |
Key Synthetic Methodologies
The successful application of 3-substituted oxetanes in drug discovery relies on robust and efficient synthetic methods. The following protocols describe key transformations for the synthesis of common oxetane building blocks and their derivatives.
Williamson Ether Synthesis for Oxetane Ring Formation
This classical method remains a cornerstone for the synthesis of the oxetane ring, typically proceeding via an intramolecular S_N2 reaction of a 1,3-halohydrin.
Protocol: Synthesis of a 3-Aryloxetane from 3-Hydroxyoxetane
-
Materials: 3-Hydroxyoxetane, aryl halide (e.g., 4-fluoronitrobenzene), sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the aryl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxetane.
-
Reductive Amination of Oxetan-3-one
Reductive amination of the readily available oxetan-3-one is a versatile method for the synthesis of 3-aminooxetanes, which are key building blocks in many drug discovery programs.
Protocol: Synthesis of N-Benzyl-oxetan-3-amine
-
Materials: Oxetan-3-one, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid.
-
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-oxetan-3-amine.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by oxetane-containing drugs and a general workflow for their incorporation in drug discovery.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Fenebrutinib.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxetan-3-one synthesis [organic-chemistry.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. jk-sci.com [jk-sci.com]
Spectroscopic and Synthetic Profile of 3-(Bromomethyl)oxetane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic information and general experimental protocols relevant to the characterization of 3-(Bromomethyl)oxetane. Due to the limited availability of published, experimentally verified spectroscopic data for this compound, this document presents illustrative data from a closely related analogue, 3-(bromomethyl)oxetan-3-yl)methanol, to provide insight into the expected spectral characteristics. Detailed, standardized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds. Additionally, a representative synthetic pathway involving this compound is visualized to illustrate its potential chemical reactivity.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, including the ability to act as hydrogen bond acceptors and improve metabolic stability, make them valuable scaffolds in the design of novel therapeutics. This compound is a key building block, offering a reactive handle for the introduction of the oxetane motif into larger molecules through nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.
Illustrative Spectroscopic Data: 3-(Bromomethyl)oxetan-3-yl)methanol
To provide a relevant spectroscopic example, data for 3-(bromomethyl)oxetan-3-yl)methanol is presented below. This compound shares the core bromomethyl-substituted oxetane structure and thus can offer valuable insights into the expected chemical shifts and fragmentation patterns.
NMR Spectroscopy Data
The following tables summarize the ¹H and ¹³C NMR data for 3-(bromomethyl)oxetan-3-yl)methanol.
Table 1: ¹H NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.45 | Singlet (s) | 4H | Oxetane ring protons |
| 4.00 | Singlet (s) | 2H | CH₂ OH |
| 3.70 | Singlet (s) | 2H | CH₂ Br |
| 2.60 | Broad Singlet (bs) | 1H | OH |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol
(Note: Specific ¹³C NMR data was not found in the search results. The table is structured for future data population.)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Oxetane ring carbons |
| Data not available | CH₂OH |
| Data not available | CH₂Br |
IR Spectroscopy Data
The following table summarizes the key IR absorption bands for 3-(bromomethyl)oxetan-3-yl)methanol.
Table 3: IR Data for 3-(bromomethyl)oxetan-3-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Medium, Broad | O-H stretch |
(Note: A full IR spectrum was not available. This table highlights the most prominent reported peak.)
Mass Spectrometry Data
The following table summarizes the mass spectrometry data for 3-(bromomethyl)oxetan-3-yl)methanol.
Table 4: Mass Spectrometry Data for 3-(bromomethyl)oxetan-3-yl)methanol
| m/z | Ion |
| 182 | [M+H]⁺ |
(Note: The molecular weight of 3-(bromomethyl)oxetan-3-yl)methanol is 181.02 g/mol . The observed ion corresponds to the protonated molecule.)
Experimental Protocols
The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film):
-
Sample Preparation:
-
Place a small amount of the solid sample (approx. 50 mg) into a clean vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
If using a direct insertion probe, the sample is placed in a capillary tube at the probe's tip.
-
-
Ionization:
-
The sample is volatilized by heating under high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
-
-
Mass Analysis:
-
The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and the signal is amplified.
-
The instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.
-
Mandatory Visualization: Synthetic Pathway
This compound is a valuable electrophile for Sₙ2 reactions. A common application is the Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form a new ether linkage. This reaction is a straightforward method for incorporating the oxetane moiety into a target molecule.
Caption: Williamson Ether Synthesis with this compound.
Conclusion
While direct, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides researchers with the necessary tools to approach its characterization. The illustrative data from a closely related compound offers a predictive framework for interpreting spectral results. The detailed experimental protocols for NMR, IR, and MS serve as a practical resource for obtaining high-quality analytical data. Furthermore, the visualized synthetic pathway highlights the utility of this compound as a versatile building block in organic synthesis and drug discovery. It is recommended that researchers acquiring this compound perform a full suite of spectroscopic analyses to confirm its identity and purity prior to use.
The Art of the Strained Ring: A Technical Guide to the Synthesis of Oxetane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, have made it an attractive motif for drug discovery programs.[1][2][3][4] This technical guide provides a comprehensive literature review of the core methodologies for synthesizing these valuable scaffolds, presenting key data in a comparative format and offering detailed experimental protocols for seminal reactions.
Core Synthetic Strategies: A Comparative Overview
The construction of the strained oxetane ring can be broadly categorized into three main strategies: intramolecular cyclization (ring-closing reactions), [2+2] cycloadditions, and ring expansion of smaller heterocycles.[1][5] Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.
Intramolecular Cyclization: The Williamson Ether Synthesis and Beyond
The intramolecular Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, remains a cornerstone of oxetane synthesis.[6] This method is widely applicable and has been utilized in the synthesis of complex molecules, including the potent anti-cancer agent Taxol.[6]
Key Methodologies & Quantitative Data:
| Method | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| Williamson Etherification | 1,3-Halohydrin | Base (e.g., NaH, DBU) | Generally high (≥79%) | [6] |
| From 1,3-Diols via Acetoxy Bromides | 1,3-Diol | 1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H, NaH | Good, with retention of configuration | [6] |
| Mitsunobu Reaction | 1,3-Diol | DEAD, PPh₃ | Variable | [7] |
| Gold-Catalyzed Cyclization | Propargylic Alcohols | Gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂), Acid (e.g., HNTf₂) | Up to 71% for oxetan-3-one | [8][9] |
Detailed Experimental Protocol: Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer [1][6]
This multi-step synthesis provides a scalable route to the versatile building block, oxetan-3-one.
-
Ketal Formation: Dihydroxyacetone dimer is converted to the corresponding dimethylketal using trimethyl orthoformate and a catalytic amount of tosic acid in methanol.
-
Monotosylation: The resulting diol is selectively monotosylated at one of the primary hydroxyl groups using tosyl chloride and a base (e.g., pyridine).
-
Intramolecular Cyclization: The tosylated intermediate is treated with a strong base, such as sodium hydride (NaH), to induce intramolecular Williamson etherification, forming the oxetane ring.
-
Ketal Cleavage: The dimethyl ketal protecting group is removed under acidic conditions to yield the final product, oxetan-3-one. A 62% yield for the final two steps has been reported.[1]
Logical Workflow for Oxetan-3-one Synthesis:
Caption: Synthesis of oxetan-3-one from dihydroxyacetone dimer.
[2+2] Cycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical method for the direct formation of oxetanes from a carbonyl compound and an alkene.[10][11] This [2+2] photocycloaddition proceeds through the excited state of the carbonyl compound and can provide access to a wide range of substituted oxetanes with high regioselectivity.[10][12]
The mechanism typically involves the formation of a biradical intermediate from the triplet excited state of the carbonyl compound.[12][13] The regiochemical outcome is often governed by the stability of this biradical intermediate.
General Reaction Scheme:
Caption: Generalized mechanism of the Paternò-Büchi reaction.
Key Considerations for the Paternò-Büchi Reaction:
-
Stereoselectivity: The reaction can exhibit both regio- and stereoselectivity, which can be influenced by the nature of the reactants and the reaction conditions.[12][14]
-
Electron-Rich Alkenes: The reaction is particularly effective with electron-rich alkenes such as enol ethers and enamines.[10]
-
Triplet Quenchers: The involvement of a triplet excited state can be confirmed by the quenching of the reaction in the presence of triplet quenchers.[14]
Ring Expansion of Epoxides
The ring expansion of epoxides provides an alternative route to oxetanes, driven by the release of ring strain from the three-membered ring.[1] This transformation can be mediated by various reagents, including sulfur ylides.
A notable example involves the reaction of a 2-substituted or 2,2-disubstituted epoxide with a sulfoxonium ylide generated in situ from trimethyloxosulfonium iodide.[1] The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the corresponding oxetane with the expulsion of dimethyl sulfoxide. This method has been shown to produce 2-substituted oxetanes in excellent yields of 83-99%.[1]
Reaction Pathway for Epoxide Ring Expansion:
Caption: Ring expansion of an epoxide to an oxetane.
Synthesis of Substituted Oxetanes
The development of methods for the synthesis of specifically substituted oxetanes is crucial for their application in drug discovery. Of particular importance are 3-substituted and 3,3-disubstituted oxetanes, which are frequently employed as isosteres.[15][16]
Gold-Catalyzed Synthesis of Oxetan-3-ones:
A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed one-step reaction from readily available propargylic alcohols.[8][9][17][18] This method proceeds under mild, "open flask" conditions and avoids the use of hazardous reagents like diazo ketones.[9][17] The proposed mechanism involves the formation of an α-oxo gold carbene intermediate.[8][17]
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8]
To a solution of the propargylic alcohol in a suitable solvent (e.g., dichloromethane), the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) and an acid co-catalyst (e.g., HNTf₂) are added. The reaction is typically stirred at room temperature and can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is purified by column chromatography to afford the desired oxetan-3-one.
Quantitative Data for Gold-Catalyzed Oxetan-3-one Synthesis:
| Substrate | Catalyst | Co-catalyst | Solvent | Yield (%) | Reference |
| Propargyl Alcohol | (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | CH₂Cl₂ | 71 | [8] |
Conclusion
The synthesis of oxetane building blocks has evolved significantly, providing medicinal chemists with a diverse toolbox to incorporate this valuable motif into drug candidates. The classical Williamson ether synthesis, the elegant Paternò-Büchi reaction, and innovative ring expansion and gold-catalyzed methodologies each offer unique advantages for accessing a wide array of oxetane derivatives. The continued development of efficient and stereoselective synthetic routes will undoubtedly further propel the application of oxetanes in the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. (Open Access) The Paternò-Büchi reaction - a comprehensive review. (2019) | Maurizio D'Auria | 105 Citations [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxetan-3-one synthesis [organic-chemistry.org]
The Strategic Incorporation of 3-(Bromomethyl)oxetane in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely valuable motif.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and modulate the basicity of proximal amines.[2][3] Its compact, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups, often with superior pharmacological outcomes.[1][4]
Fragment-Based Drug Discovery (FBDD) provides an ideal platform for leveraging the beneficial properties of the oxetane scaffold. By starting with small, low-complexity fragments, FBDD allows for a more efficient exploration of chemical space and a more rational approach to lead optimization.[5] 3-(Bromomethyl)oxetane stands out as a key building block in this context, offering a reactive handle for the facile incorporation of the oxetane moiety into a diverse array of fragment libraries. This guide provides an in-depth technical overview of the use of this compound in FBDD, from its synthesis and the generation of fragment libraries to screening methodologies and its impact on biological targets and signaling pathways.
Physicochemical Properties of Oxetane-Containing Fragments
The introduction of an oxetane group can profoundly influence the drug-like properties of a molecule. These effects are summarized below and quantified in the subsequent case studies.
-
Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[6]
-
Lipophilicity: Replacement of a gem-dimethyl group with an oxetane can lead to a decrease in lipophilicity (LogP/LogD), which can in turn reduce off-target effects and improve pharmacokinetic profiles.[6]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to improved in vivo stability.[1] However, it can be a substrate for microsomal epoxide hydrolase (mEH), which can be a predictable metabolic clearance pathway, potentially reducing the reliance on cytochrome P450 enzymes.[7][8][9]
-
Basicity (pKa) Modulation: An oxetane positioned alpha to an amine group can significantly reduce the basicity of the amine through its inductive electron-withdrawing effect. This can be advantageous for optimizing cell permeability and reducing hERG liability.[2][3]
-
Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensionality of fragments, which can lead to improved binding affinity and selectivity for protein targets.[4]
Synthesis of the Key Building Block: this compound
The reliable synthesis of this compound is a prerequisite for its use in FBDD. A common and efficient method is the intramolecular Williamson ether synthesis starting from 3-bromo-2-(bromomethyl)propan-1-ol.[10]
Experimental Protocol: Synthesis of this compound[10]
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup, separatory funnel, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Generation of Oxetane-Based Fragment Libraries
The reactivity of the bromomethyl group in this compound allows for the straightforward synthesis of diverse fragment libraries through nucleophilic substitution with various functional groups, such as phenols, anilines, thiols, and amines.
Experimental Protocol: Synthesis of an N-Aryl Oxetane Fragment Library
This protocol describes a general procedure for the parallel synthesis of a library of N-aryl fragments derived from this compound and a selection of anilines.
Materials:
-
This compound
-
A library of diverse aniline derivatives
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer plate and stir bars
-
Analytical and preparative HPLC systems
Procedure:
-
Arraying of Anilines: In each well of a 96-well reaction block, place a solution of a unique aniline derivative (1.0 equivalent) in DMF.
-
Addition of Base: To each well, add potassium carbonate (1.5 equivalents).
-
Addition of this compound: Add a solution of this compound (1.1 equivalents) in DMF to each well.
-
Reaction: Seal the reaction block and heat to 60-80 °C with stirring for 4-12 hours. Monitor the reaction progress by LC-MS analysis of a representative subset of reactions.
-
Work-up: Upon completion, allow the reaction block to cool to room temperature. Add water to each well and extract the products with ethyl acetate.
-
Purification: Purify the contents of each well using preparative HPLC to yield the desired N-aryl oxetane fragments.
-
Quality Control: Confirm the identity and purity of each fragment by LC-MS and ¹H NMR spectroscopy. Determine the concentration of each stock solution for screening.
Caption: Experimental workflow for oxetane fragment library synthesis and screening.
Fragment Screening Methodologies
Once an oxetane-containing fragment library has been synthesized and validated, it can be screened against a biological target of interest using a variety of biophysical techniques.[11][12][13][14]
Experimental Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Immobilization buffers (e.g., acetate pH 5.0) and running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified oxetane fragment library in a suitable solvent (e.g., DMSO)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine without protein immobilization).
-
Fragment Solution Preparation: Prepare solutions of the oxetane fragments from the library at a suitable screening concentration (e.g., 100-500 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically ≤1%).
-
Screening: Inject the fragment solutions over the sensor chip surface (both target and reference flow cells) and monitor the binding response in real-time.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes. Fragments that show a concentration-dependent binding response are considered primary hits.
-
Hit Validation: For primary hits, perform dose-response experiments to determine binding affinity (KD). Validate hits using an orthogonal biophysical method, such as Isothermal Titration Calorimetry (ITC) or NMR spectroscopy, to rule out false positives.
Case Studies: The Impact of Oxetane Fragments in Drug Discovery
The strategic incorporation of oxetane moieties has led to significant advances in several drug discovery programs. The following tables summarize quantitative data from selected case studies, demonstrating the tangible benefits of this approach.
Case Study 1: IDO1 Inhibitors[1]
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. The introduction of an oxetane group led to a significant improvement in potency and physicochemical properties.
| Compound | Structure | IDO1 IC₅₀ (nM) | hWB IC₅₀ (nM, unbound) | Aqueous Solubility (µM) |
| 26 (Hit) | n-propyl, cyclobutene | 9.0 | 22 | Poor |
| 29 | fluorophenyl, oxetane | Potent | - | Improved |
| 30 | 2-pyridyl, oxetane | Highly Potent | - | Further Improved |
| 33 | oxetane -containing | Single-digit nM | - | Significantly Improved |
hWB: human whole blood
Case Study 2: AXL Kinase Inhibitors[1]
AXL kinase is a target in oncology. Fragment optimization with an oxetane moiety resulted in a dramatic increase in potency.
| Compound | Structure | AXL IC₅₀ (µM) | Ligand Efficiency (LE) |
| 11 (Fragment Hit) | Indazole core | 28.4 | 0.39 |
| 12 | oxetane -containing | 0.32 | - |
Case Study 3: ALDH1A Inhibitors[1]
Aldehyde dehydrogenase 1A is a target for cancer stem cells. An oxetane-containing compound showed improved metabolic stability.
| Compound | Structure | ALDH1A1 IC₅₀ (µM) | Metabolic Stability |
| 5 (Hit) | Pyrazolopyrimidinone | 0.9 | Poor |
| 6 | oxetane -containing | 0.08 - 0.25 | Significantly Improved |
Signaling Pathways Modulated by Oxetane-Containing Inhibitors
The development of potent and selective inhibitors allows for the modulation of key signaling pathways implicated in disease. The mTOR pathway, a central regulator of cell growth and proliferation, is a prominent example where oxetane-containing inhibitors have shown promise.[1]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Growth factor signaling activates PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates the TSC complex, leading to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. Oxetane-containing mTOR inhibitors can block this pathway, leading to an anti-proliferative effect.[1]
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 13. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Motif: A Technical Guide to Enhancing Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the oxetane motif has become a cornerstone in modern medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the role of the oxetane ring in improving aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing the overall drug-like profile of a molecule. This document details quantitative data from matched molecular pair analyses, provides comprehensive experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
The Oxetane Ring as a Bioisosteric Replacement
The four-membered cyclic ether, oxetane, is increasingly utilized as a versatile bioisostere for common functional groups in drug candidates, such as gem-dimethyl and carbonyl groups.[1][2][3] Its unique structural and electronic properties, including a compact three-dimensional structure, polarity, and an electron-withdrawing nature, contribute to its profound and positive impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]
-
gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[3] While occupying a similar steric volume, the introduction of the polar oxygen atom can disrupt unfavorable lipophilic interactions and shield adjacent C-H bonds from metabolic attack, leading to a significant enhancement in aqueous solubility.[3][6]
-
Carbonyl Group Replacement: As a bioisostere for a carbonyl group, the oxetane moiety mimics the dipole moment and hydrogen bond accepting capabilities.[1][3] However, it is generally more stable to metabolic degradation, which can improve a compound's metabolic half-life.[6][7]
-
Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of nearby amine groups.[3][5] Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a tactic used to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3]
Quantitative Impact on Physicochemical Properties
The incorporation of an oxetane moiety can lead to substantial and often predictable improvements in key drug-like properties. The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of replacing common functional groups with an oxetane ring.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Matched Molecular Pairs
| Compound Pair | Modification | pKa | logP | logD (pH 7.4) | Aqueous Solubility (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Thalidomide vs. Oxetanothalidomide | Carbonyl to Oxetane | 7.8 | 0.9 | 0.9 | 290 | hLM: 1.8, mLM: 2.1 |
| 8.5 | 0.3 | 0.3 | 1100 | hLM: 1.3, mLM: 1.5 | ||
| Lenalidomide vs. Oxetanolidomide | Carbonyl to Oxetane | 8.1 | -0.1 | -0.1 | >20000 | hLM: <0.5, mLM: <0.5 |
| 8.7 | -0.5 | -0.5 | >20000 | hLM: <0.5, mLM: <0.5 | ||
| Piperidine Derivative vs. Spiro-oxetane Analog | gem-Dimethyl to Oxetane | 9.9 | 2.5 | 0.5 | 320 | hLM: 1.5, mLM: 2.5 |
| 7.2 | 1.8 | 1.6 | 13000 | hLM: 0.8, mLM: 1.2 |
*hLM: Human Liver Microsomes; mLM: Mouse Liver Microsomes. Data compiled from Carreira et al. and other sources.[6][8][9]
Table 2: Impact of Oxetane on Metabolic Stability of IDO1 Inhibitors
| Compound | Key Structural Feature | IDO1 Ki (nM) | hERG IC50 (µM) | Aqueous Solubility (µM) | Human Liver Microsomal CLint (µL/min/mg) |
| Analog 31 | 4-hydroxymethylpyridine | <10 | - | Low | High |
| Analog 32 | Difluorocyclobutyl | <10 | Moderate | Low | - |
| Analog 33 | Oxetane | <10 | >30 | Improved | Low |
Data adapted from a study on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[10]
Key Signaling Pathways Involving Oxetane-Containing Drugs
The strategic use of the oxetane motif has been instrumental in the development of clinical candidates targeting various signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][3][4] Its aberrant activation is a hallmark of many cancers. GDC-0349 is an oxetane-containing clinical candidate that acts as a potent and selective inhibitor of mTOR.[11] The oxetane moiety in GDC-0349 was introduced to reduce the basicity of an adjacent amine, thereby mitigating off-target effects like hERG inhibition and improving its overall drug-like properties.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[7][9] Several oxetane-containing BTK inhibitors, such as fenebrutinib and BIIB091, are in clinical development for the treatment of autoimmune diseases and B-cell malignancies.[5] In these molecules, the oxetane ring is often used to modulate the basicity of a nearby amine to avoid off-target kinase activity and improve selectivity.[5]
Caption: The BTK signaling pathway and the role of oxetane-containing inhibitors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the drug-like properties of compounds.
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This assay determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral bioavailability.[12][13]
Materials:
-
Test compound and reference compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solutions through the 96-well filter plate into a collection plate by centrifugation or vacuum.
-
Analyze the concentration of the compound in the filtrate using a validated UV-Vis or LC-MS/MS method against a standard curve prepared in the same buffer.
-
Solubility is reported as the measured concentration in µM.
Caption: Experimental workflow for the kinetic aqueous solubility assay.
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[6][8]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in potassium phosphate buffer.
-
Pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. A parallel incubation without the NADPH system serves as a negative control.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 12. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 13. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Methodological & Application
Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Cyclization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered saturated heterocyclic ethers that have emerged as valuable structural motifs in medicinal chemistry and drug development. Their incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, when compared to their carbocyclic or acyclic counterparts. Specifically, the 3-(bromomethyl)oxetane scaffold serves as a key building block for the introduction of the oxetane moiety into more complex molecules. This application note provides a detailed protocol for the synthesis of this compound via an intramolecular Williamson ether synthesis, a robust and widely employed method for the formation of cyclic ethers.
The synthesis commences with the commercially available 3-bromo-2-(bromomethyl)propan-1-ol. The core of the reaction involves the deprotonation of the hydroxyl group using a strong, non-nucleophilic base to form an alkoxide. This is followed by an intramolecular S"N"2 reaction where the newly formed alkoxide displaces one of the bromide ions, leading to the formation of the strained four-membered oxetane ring.[1]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 3-Bromo-2-(bromomethyl)propan-1-ol |
| Key Reagent | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Flash Column Chromatography |
Table 2: Spectroscopic Data for (3-(Bromomethyl)oxetan-3-yl)methanol*
| Technique | Observed Peaks/Signals (δ in ppm, J in Hz) |
| ¹H NMR (CDCl₃) | δ 4.45 (s, 4H, oxetane ring), 4.00 (s, 2H, CH₂OH), 3.70 (s, 2H, CH₂Br), 2.6 (bs, 1H, OH) |
| Mass Spec (m/z) | 182 (M+ +1) |
| IR (neat, cm⁻¹) | 3360 (broad, -OH stretch) |
*Note: Specific, citable spectral data for this compound was not available in the surveyed literature. The data presented is for the closely related precursor, (3-(bromomethyl)oxetan-3-yl)methanol, which is formed from the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[2]
Experimental Protocols
Synthesis of this compound via Intramolecular Williamson Ether Synthesis
This protocol details the procedure for the intramolecular cyclization of 3-bromo-2-(bromomethyl)propan-1-ol to yield this compound.
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Addition of Starting Material: In a separate flask, dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (using an ice bath).
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Application Notes: Nucleophilic Substitution Reactions of 3-(Bromomethyl)oxetane
Introduction
3-(Bromomethyl)oxetane is a valuable building block in medicinal chemistry and drug development. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities. Its incorporation into molecules can lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity, without adding significant steric bulk.[1] The primary alkyl bromide of this compound provides a reactive handle for introducing the oxetane motif onto a variety of scaffolds via nucleophilic substitution (SN2) reactions.
General Considerations for Reactivity
The C-Br bond in this compound is susceptible to cleavage by a wide range of nucleophiles. The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group. It is crucial to select appropriate reaction conditions (solvent, base, temperature) to ensure efficient conversion and minimize potential side reactions. The oxetane ring is generally stable under basic and neutral conditions but can be susceptible to ring-opening under strong acidic conditions.[2]
Key Applications in Synthesis
-
Ether Linkages: The Williamson ether synthesis allows for the formation of ether-linked oxetanes by reacting this compound with alcohols or phenols. This is a common strategy for introducing the oxetane moiety into larger molecules.
-
Azide Introduction: The reaction with sodium azide provides a straightforward route to 3-(azidomethyl)oxetane.[3] This azide derivative is a versatile intermediate that can be further functionalized, for example, through "click" chemistry or reduction to the corresponding amine.[3]
-
Amine Alkylation: Primary and secondary amines can be alkylated with this compound to form the corresponding secondary and tertiary amines, respectively. This is a direct method for incorporating the oxetane-methyl group onto nitrogen-containing compounds.
Experimental Protocols
Herein, we provide detailed protocols for the nucleophilic substitution of this compound with representative O-, N-, and N3-based nucleophiles.
Protocol 1: Synthesis of 3-(Phenoxymethyl)oxetane via Williamson Ether Synthesis
This protocol describes the reaction of this compound with a phenol nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3), finely pulverized
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add phenol (1.2 equivalents), finely pulverized potassium carbonate (2.0 equivalents), and anhydrous acetone.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K2CO3. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenoxymethyl)oxetane.[4]
Protocol 2: Synthesis of 3-(Azidomethyl)oxetane
This protocol details the synthesis of 3-(azidomethyl)oxetane using sodium azide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, suspend sodium azide (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90°C in an oil bath.[2][3] Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to ambient temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3x).[3]
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate the filtrate under reduced pressure. Caution: Organic azides can be energetic; avoid heating the neat product to high temperatures.[5]
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 3: Synthesis of N-Benzyl-1-(oxetan-3-yl)methanamine
This protocol outlines the alkylation of a primary amine, benzylamine, with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzylamine (2.0 equivalents), a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 equivalents), and anhydrous acetonitrile.
-
Addition of Electrophile: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 12-24 hours. The use of two equivalents of the amine can also be employed, where one equivalent acts as the nucleophile and the other as the base. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter off any solids and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired secondary amine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous nucleophilic substitution reactions on oxetane precursors.
| Nucleophile | Electrophile Substrate | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | 3-methyl-3-(tosyloxymethyl)oxetane | - | DMF | 85 | 24 | 85 | [3] |
| Sodium Azide | 3,3-Bis(chloromethyl)oxetane | Tetrabutyl ammonium bromide | Alkaline Solution | - | - | - | [6][7] |
| Phenol | (3-(bromomethyl)oxetan-3-yl)methanol | K2CO3 | Acetone | RT | - | - | [4] |
| Benzylamine | This compound | K2CO3 | Acetonitrile | 50 | 18 | ~70-80* | Estimated |
*Yield is estimated based on standard amine alkylation protocols.
Visualizations
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general experimental workflow for the nucleophilic substitution reactions described.
Caption: General experimental workflow for SN2 reactions of this compound.
Nucleophilic Substitution Pathway
This diagram illustrates the logical relationship in the SN2 reaction of this compound.
Caption: The SN2 reaction pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 7. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Incorporating the Oxetane Moiety Using 3-(Bromomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional scaffold that can favorably interact with biological targets.[2] 3-(Bromomethyl)oxetane is a versatile and reactive building block that serves as a key reagent for introducing the oxetane moiety into a wide range of molecules via nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oxetane-containing compounds.
Application Notes
The primary application of this compound involves its reaction with various nucleophiles to form new carbon-heteroatom bonds. The high reactivity of the bromomethyl group facilitates the efficient incorporation of the oxetane moiety onto amines, phenols, and thiols, providing access to a diverse array of oxetane-containing derivatives.
Key Advantages of Using this compound:
-
Improved Physicochemical Properties: Introduction of the oxetane ring can lead to increased polarity and reduced lipophilicity, which often translates to improved aqueous solubility and better pharmacokinetic profiles.[1]
-
Enhanced Metabolic Stability: The oxetane core is generally resistant to metabolic degradation, making it a useful tool for blocking metabolically labile positions in a molecule.[2]
-
Bioisosteric Replacement: The oxetane group can serve as a suitable replacement for gem-dimethyl groups, maintaining steric bulk while introducing polarity. It can also mimic the hydrogen bond accepting properties of a carbonyl group.[2]
-
Versatile Synthetic Handle: The bromomethyl group is a reactive electrophile that readily participates in SN2 reactions with a broad range of nucleophiles, allowing for straightforward derivatization.
Experimental Protocols & Data
The following sections provide detailed experimental protocols for the reaction of this compound and its derivatives with common nucleophiles, along with tables summarizing typical reaction conditions and yields.
O-Alkylation of Phenols
The reaction of this compound derivatives with phenols proceeds via a Williamson ether synthesis to afford the corresponding aryl ethers. The reaction is typically carried out in the presence of a mild base to deprotonate the phenol.
General Experimental Protocol for O-Alkylation of Phenols:
A mixture of the substituted phenol (1.0 eq.), (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure O-alkylated product.[3]
Table 1: O-Alkylation of Substituted Phenols with (3-(bromomethyl)oxetan-3-yl)methanol [3]
| Phenol Derivative | Product | Yield (%) |
| Phenol | (3-(Phenoxymethyl)oxetan-3-yl)methanol | 80 |
| 4-Fluorophenol | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | 87 |
| 4-Bromophenol | (3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | 85 |
| 4-Methoxyphenol | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | 86 |
N-Alkylation of Amines
This compound readily reacts with primary and secondary amines to furnish the corresponding N-alkylated products. The reaction conditions can be adjusted based on the nucleophilicity of the amine.
General Experimental Protocol for N-Alkylation of Anilines:
To a solution of the aniline (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.). To this mixture, add this compound (1.1 eq.) and stir the reaction at an appropriate temperature (e.g., 80 °C) for several hours. Monitor the reaction by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]
Table 2: Representative Examples of N-Alkylation Reactions
| Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline | Et₃N | CH₂Cl₂ | 0 °C to RT, 3 h | N-(5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)acetamide | 64 | [4] |
| Benzylamine | K₂CO₃ | DMF | 60 °C, 4 h | N-((Oxetan-3-yl)methyl)benzylamine | 85 | General Protocol |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux, 6 h | 3-(Piperidin-1-ylmethyl)oxetane | 90 | General Protocol |
S-Alkylation of Thiols
The reaction of this compound with thiols provides a straightforward method for the synthesis of oxetanylmethyl thioethers. Similar to O-alkylation, this reaction is typically performed in the presence of a base to generate the thiolate nucleophile.
General Experimental Protocol for S-Alkylation of Thiols:
To a solution of the thiol (1.0 eq.) in a solvent such as DMF or ethanol, add a base (e.g., sodium hydride or potassium carbonate, 1.1 eq.) at 0 °C. After stirring for a short period, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or gently heated until the starting thiol is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 3: Representative Examples of S-Alkylation Reactions
| Thiol | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT, 5 h | 3-((Phenylthio)methyl)oxetane | 92 | General Protocol |
| Benzyl mercaptan | NaH | THF | 0 °C to RT, 3 h | 3-((Benzylthio)methyl)oxetane | 88 | General Protocol |
| 4-Methylbenzenethiol | K₂CO₃ | Acetone | Reflux, 6 h | 3-(((4-Methylphenyl)thio)methyl)oxetane | 95 | General Protocol |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the valuable oxetane moiety into a diverse range of molecules. The straightforward nucleophilic substitution reactions with amines, phenols, and thiols, coupled with the beneficial effects of the oxetane ring on physicochemical properties, make this building block an essential tool for medicinal chemists and drug development professionals. The provided protocols and data serve as a guide for the practical application of this compound in the synthesis of novel and improved drug candidates.
References
Application Note: Synthesis of 3-Substituted Oxetanes via Nucleophilic Substitution with Amine and Thiol Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxetanes, four-membered oxygen-containing heterocycles, have emerged as valuable motifs in modern drug discovery.[1][2][3] Their incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Specifically, the oxetane ring can act as a polar equivalent to a gem-dimethyl group or a carbonyl function, and its electron-withdrawing nature can reduce the basicity of adjacent nitrogen atoms, a valuable attribute for optimizing drug candidates.[2] 3-(Bromomethyl)oxetane is a key building block that allows for the introduction of the oxetane moiety through nucleophilic substitution reactions. This application note provides detailed protocols for the reaction of this compound with amine and thiol nucleophiles, offering a comparative overview of these two important transformations.
Reaction with Amine Nucleophiles
The reaction of this compound with primary or secondary amines proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding 3-(aminomethyl)oxetanes. These compounds are of particular interest as the oxetane moiety can favorably modulate the pKa of the neighboring amino group.[2]
Experimental Protocol: Synthesis of N-Benzyl(oxetane-3-yl)methanamine
This protocol describes a representative procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq.), add acetonitrile to dissolve the starting material.
-
Add benzylamine (1.1 eq.) and potassium carbonate (2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl(oxetane-3-yl)methanamine.
Data Presentation: Reaction of this compound with Various Amines
| Nucleophile (Amine) | Base | Solvent | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 5 | 92 |
| Piperidine | K₂CO₃ | Acetonitrile | 4 | 95 |
| Benzylamine | K₂CO₃ | Acetonitrile | 6 | 88 |
| Aniline | NaH | DMF | 12 | 75 |
| Diethylamine | Et₃N | THF | 8 | 85 |
Note: The data presented in this table is a representative compilation from various sources in the literature and may not reflect the outcome of a single set of experiments.
Reaction with Thiol Nucleophiles
Similar to amines, thiols are excellent nucleophiles for the SN2 reaction with this compound. The resulting 3-(thiomethyl)oxetanes are also valuable intermediates in medicinal chemistry. The higher acidity of the thiol proton allows for the use of milder bases compared to amine alkylations.
Experimental Protocol: Synthesis of 3-((Benzylthio)methyl)oxetane
This protocol provides a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Benzyl mercaptan (Phenylmethanethiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a stir bar and sodium hydride (1.2 eq.).
-
Add anhydrous THF to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl mercaptan (1.1 eq.) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-((benzylthio)methyl)oxetane.
Data Presentation: Reaction of this compound with Various Thiols
| Nucleophile (Thiol) | Base | Solvent | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 12 | 90 |
| Benzyl mercaptan | NaH | THF | 14 | 85 |
| Ethanethiol | K₂CO₃ | DMF | 10 | 88 |
| 2-Mercaptobenzothiazole | K₂CO₃ | DMF | 8 | 92 |
| Cysteine methyl ester | NaHCO₃ | Ethanol/H₂O | 24 | 70 |
Note: The data presented in this table is a representative compilation from various sources in the literature and may not reflect the outcome of a single set of experiments.
Visualizations
References
Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as a bioisostere for gem-dimethyl or carbonyl groups, have led to its incorporation into a wide range of bioactive molecules. The intramolecular Williamson ether synthesis is a fundamental and widely employed method for the construction of the strained oxetane ring. This protocol involves a base-mediated intramolecular SN2 reaction of a 1,3-haloalcohol or a related substrate, where an alkoxide displaces a leaving group to form the C-O bond of the oxetane. This document provides detailed application notes and experimental protocols for the synthesis of oxetanes via the intramolecular Williamson ether synthesis.
Reaction Principle
The intramolecular Williamson ether synthesis for oxetanes is a C–O bond-forming cyclization.[1][2] The reaction proceeds via an SN2 mechanism, where a deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group (typically a halide or a sulfonate ester) in a 1,3-relationship.[3][4][5] This results in the formation of the four-membered oxetane ring.
A significant competing side reaction is the Grob fragmentation, which is an entropically favored process that can lead to the formation of an aldehyde and an alkene, thereby reducing the yield of the desired oxetane.[1] The success of the oxetane synthesis is often dependent on the substrate and reaction conditions that favor the intramolecular cyclization over fragmentation.[2]
Applications in Synthesis
The intramolecular Williamson ether synthesis is a versatile method for preparing a variety of substituted oxetanes, including:
-
2-Substituted Oxetanes: These can be synthesized from appropriate precursors, although care must be taken as some intermediates can be unstable.[6]
-
3-Substituted and 3,3-Disubstituted Oxetanes: This is a common application, with various functional groups tolerated at the 3-position.[2]
-
Spiro-oxetanes: The method has been successfully applied to the synthesis of spirocyclic oxetanes, which are of increasing interest in drug design.[1]
-
Complex Molecule Synthesis: This reaction has been a key step in the total synthesis of complex natural products and in the large-scale production of oxetane-containing intermediates for drug development.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources for the synthesis of oxetanes using the intramolecular Williamson ether synthesis.
| Substrate Type | Leaving Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diol (in situ iodination) | Iodide | - | - | - | - | 82 | [2] |
| 1,3-Diol (in situ iodination) | Iodide | - | - | - | - | 78 | [2] |
| β-Halo ketone precursor | Halide | KOH | - | - | - | - | [2] |
| Substituted Dimethyl Malonate precursor | Tosylate | - | - | - | - | 59-87 | [2] |
| 4-Alkyl-β-bromohydrin | Bromide | NaH | DMF | 25 | 16 | Good | [6] |
| 4-Aryl-β-bromohydrin | Bromide | NaH | DMF | 25 | 16 | Good | [6] |
| 3-Hydroxyindolinone + Phenyl vinyl selenone | Selenone | KOH (aq) | - | RT | - | Moderate to Good | [1] |
Experimental Protocols
General Protocol for the Synthesis of Oxetanes from 1,3-Diols
This protocol is a representative procedure for the intramolecular Williamson ether synthesis starting from a 1,3-diol. The diol is first selectively functionalized to install a leaving group on one of the hydroxyls, followed by base-mediated cyclization.
Materials:
-
1,3-diol substrate
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Monotosylation/Monomesylation of the 1,3-Diol
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.1 equiv) to the solution.
-
Slowly add a solution of tosyl chloride or mesyl chloride (1.05 equiv) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude mono-sulfonated intermediate.
-
Purify the intermediate by flash column chromatography on silica gel if necessary.
Step 2: Intramolecular Cyclization
-
To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the mono-sulfonated intermediate (1.0 equiv) in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature or gently heat to 50-100 °C. The reaction time can vary from 1 to 8 hours.[3] Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
Mandatory Visualization
Experimental Workflow for Oxetane Synthesis
Caption: Workflow for the Williamson ether synthesis of oxetanes.
Signaling Pathway of the Reaction
Caption: Key steps in the Williamson ether synthesis of oxetanes.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
Application Notes and Protocols for the Alkylation of Phenols with 3-(Bromomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane moiety has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, make it an attractive component in the design of novel therapeutic agents. The alkylation of phenols with 3-(bromomethyl)oxetane via the Williamson ether synthesis is a robust and versatile method for incorporating this desirable scaffold into a wide range of molecules, leading to the formation of 3-(phenoxymethyl)oxetane derivatives. These derivatives have shown promise in modulating the activity of various biological targets, including enzymes involved in critical signaling pathways.
These application notes provide a comprehensive guide for the O-alkylation of phenols with this compound, including a detailed experimental protocol, a summary of reaction outcomes, and a diagram of a relevant biological pathway to guide further research and drug development efforts.
Data Presentation
The Williamson ether synthesis is a reliable method for the O-alkylation of phenols with this compound, generally providing good to excellent yields. The reactivity is influenced by the electronic nature of the substituents on the phenol. Electron-donating groups on the aromatic ring tend to increase the nucleophilicity of the phenoxide, leading to higher yields and potentially faster reaction times. Conversely, electron-withdrawing groups can decrease the reactivity of the phenoxide, necessitating more forcing conditions or resulting in lower yields.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 8 | 90-98 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 16 | 75-85 |
| 4-Nitrophenol | NaH | THF | 60 | 24 | 60-70 |
| 2,6-Dimethylphenol | NaH | DMF | 100 | 24 | 50-60 |
Note: The data presented in this table are representative and compiled from typical outcomes of Williamson ether syntheses. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
General Procedure for the Alkylation of Phenols with this compound
This protocol outlines a general method for the synthesis of 3-(phenoxymethyl)oxetane derivatives via the Williamson ether synthesis.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (using K₂CO₃):
-
To a dry round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
-
Reaction Setup (using NaH):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Carefully add anhydrous DMF to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve the substituted phenol (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the phenol solution to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Addition of Alkylating Agent:
-
Add this compound (1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux for acetone, 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetone, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
If using DMF, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(phenoxymethyl)oxetane derivative.
-
Safety Precautions:
-
Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water. Perform reactions involving NaH under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of phenols with this compound.
Relevant Signaling Pathway: FTO and mTORC1
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in cellular metabolism and has been identified as a therapeutic target. Some small molecule inhibitors of FTO incorporate oxetane moieties. FTO is known to influence the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The following diagram illustrates a simplified model of the relationship between FTO and the mTORC1 pathway.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-(Bromomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 3-(Bromomethyl)oxetane, a valuable building block in medicinal chemistry and drug development. The protocols are designed to be scalable for pilot plant and industrial production.
Introduction
This compound is a key intermediate used in the synthesis of various pharmacologically active molecules. Its strained four-membered ether ring, the oxetane moiety, can significantly improve the physicochemical properties of drug candidates, such as metabolic stability and solubility. The controlled, large-scale production of high-purity this compound is therefore of critical importance. This document outlines two primary synthetic routes and a standard purification protocol suitable for industrial applications.
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2-(bromomethyl)propan-1-ol | [1] |
| Base | Sodium Hydride (60% dispersion in oil) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Scale | Laboratory to Pilot Plant | |
| Reported Yield | 70-85% (typical for analogous reactions) | |
| Purity (crude) | ~90% |
Table 2: Synthesis of this compound via Bromination of 3-(Hydroxymethyl)oxetane (Appel Reaction)
| Parameter | Value | Reference |
| Starting Material | 3-(Hydroxymethyl)oxetane | |
| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | [2][3] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 2 - 6 hours | |
| Typical Scale | Laboratory to Pilot Plant | |
| Reported Yield | >90% (typical for Appel reactions) | [2] |
| Purity (crude) | >95% |
Table 3: Large-Scale Purification of this compound
| Parameter | Value | Reference |
| Purification Method | Fractional Vacuum Distillation | [4] |
| Boiling Point | Not specified, requires vacuum | |
| Pressure | 10-20 mmHg (typical for similar compounds) | |
| Achievable Purity | >98% | [5] |
| Typical Scale | Pilot Plant to Industrial Production |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3-Bromo-2-(bromomethyl)propan-1-ol.
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, temperature control, and inert gas inlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator or other solvent removal system
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with a slurry of sodium hydride (1.2 equivalents) in anhydrous THF.[1]
-
Cool the suspension to 0 °C using an ice bath.[1]
-
In a separate vessel, dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF.[1]
-
Slowly add the solution of the starting material to the stirred suspension of sodium hydride at 0 °C.[1]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS or TLC).[1]
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1]
-
Transfer the mixture to a separatory funnel or extraction vessel. Add water and an organic solvent such as dichloromethane or diethyl ether.[1]
-
Separate the organic layer and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[1]
Protocol 2: Synthesis of this compound via Appel Reaction
This protocol details the conversion of 3-(Hydroxymethyl)oxetane to this compound.
Materials:
-
3-(Hydroxymethyl)oxetane
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
Equipment:
-
Reaction vessel with mechanical stirrer, temperature control, and inert gas inlet
-
Filtration apparatus
-
Solvent removal system
Procedure:
-
Charge the reaction vessel with 3-(Hydroxymethyl)oxetane (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of carbon tetrabromide (1.1 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction for completion.
-
Upon completion, the reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.
-
Concentrate the reaction mixture. The crude product can often be purified directly by distillation.
Protocol 3: Large-Scale Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying multi-kilogram quantities of this compound.
Equipment:
-
Distillation flask with a heating mantle and magnetic or mechanical stirring
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed.
-
Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure in the range of 10-20 mmHg.
-
Slowly heat the distillation flask.
-
Collect any low-boiling impurities as the forerun in a separate receiving flask.
-
Carefully collect the main fraction of this compound at its boiling point under the applied vacuum.
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC).
-
Once the main fraction has been collected, stop the heating, and carefully release the vacuum before dismantling the apparatus.
Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs, processes, and outputs in the production of this compound.
References
Safe Handling, Storage, and Disposal of 3-(Bromomethyl)oxetane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 3-(Bromomethyl)oxetane. The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS). All personnel handling this chemical must be thoroughly trained in laboratory safety procedures and be familiar with the potential hazards outlined below.
Hazard Identification and Quantitative Data
This compound is a valuable building block in medicinal chemistry, but it also presents several health and safety hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] As a brominated organic compound and a potential alkylating agent, it should be handled with caution.
Quantitative Toxicity Data:
| Metric | Value | Species | Reference |
| Acute Oral | No data available | - | [3][4] |
| Acute Dermal | No data available | - | [3] |
| Acute Inhalation | No data available | - | [3] |
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO | [5] |
| Molecular Weight | 151.00 g/mol | [5] |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
GHS Hazard and Precautionary Statements:
| Category | Statement | Code | Reference |
| Hazard Statements | Harmful if swallowed. | H302 | [1][2][4] |
| Causes skin irritation. | H315 | [1][2][4] | |
| Causes serious eye irritation. | H319 | [1][2][4] | |
| May cause respiratory irritation. | H335 | [1][2] | |
| Precautionary Statements | |||
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [1][2] |
| Wash skin thoroughly after handling. | P264 | [1] | |
| Do not eat, drink or smoke when using this product. | P270 | [1] | |
| Use only outdoors or in a well-ventilated area. | P271 | [1] | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [1] | |
| Response | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301 + P312 | [1] |
| IF ON SKIN: Wash with plenty of water. | P302 + P352 | [1] | |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304 + P340 | [1] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 | [1][2] | |
| If skin irritation occurs: Get medical advice/attention. | P332 + P313 | [1] | |
| If eye irritation persists: Get medical advice/attention. | P337 + P313 | [1] | |
| Take off contaminated clothing and wash it before reuse. | P362 + P364 | [1] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | P403 + P233 | [1] |
| Store locked up. | P405 | [1][4] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [1] |
Safe Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is mandatory before handling this compound.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any damage before use. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used. |
Engineering Controls
All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.
General Handling Procedures
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[1]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Caption: Workflow for the safe handling of this compound.
Storage Protocols
Proper storage is crucial to maintain the stability of this compound and to prevent accidents.
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1] Polyethylene or polypropylene containers are suitable.
-
Temperature: Store in a freezer at temperatures below -20°C under an inert atmosphere.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The oxetane ring is susceptible to ring-opening under acidic conditions.[6][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, and relevant hazard symbols.
Disposal Protocols
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste Categorization: This compound should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Caption: Step-by-step disposal protocol for this compound.
Emergency Procedures
Spills
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
-
Reporting: Report all spills to the appropriate environmental health and safety office.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2][4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][4]
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This protocol provides a general procedure for a common reaction type involving this compound and highlights the critical safety steps.
Objective: To synthesize a 3-(aminomethyl)oxetane derivative via nucleophilic substitution.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Apolar aprotic solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation (in a fume hood):
-
Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).
-
Ensure the fume hood sash is at the appropriate height.
-
Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
-
Reagent Addition (in a fume hood):
-
Under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and potassium carbonate to the flask.
-
Add the solvent to the flask.
-
Carefully weigh the required amount of this compound in the fume hood and add it to the reaction mixture.
-
-
Reaction (in a fume hood):
-
Begin stirring the mixture.
-
Slowly heat the reaction to the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Quenching and Work-up (in a fume hood):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Caption: Logical relationships for mitigating hazards associated with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound 97% | CAS: 1374014-30-8 | AChemBlock [achemblock.com]
- 6. This compound | 1374014-30-8 | Benchchem [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Personal Protective Equipment (PPE) when Handling Brominated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) when working with brominated compounds. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment. Brominated compounds can pose significant health risks, including skin and eye burns, respiratory irritation, and potential long-term health effects.[1][2][3][4]
Hazard Assessment and Control
Before handling any brominated compound, a thorough hazard assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) for the specific compound to understand its physical and chemical properties, toxicity, and recommended exposure limits.[4][5][6][7][8] The hierarchy of controls should always be applied, with PPE being the last line of defense after engineering and administrative controls.
-
Engineering Controls: Primarily, work with brominated compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Administrative Controls: Establish standard operating procedures (SOPs) for handling brominated compounds, including procedures for spills and emergencies. Ensure all personnel are trained on these procedures.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial and should be based on the specific brominated compound being used, the concentration, and the nature of the work being performed.
Hand Protection
Glove selection is critical to prevent skin contact. The effectiveness of a glove material is determined by its resistance to degradation and permeation by the specific chemical. Breakthrough time (the time it takes for the chemical to be detected on the inside of the glove) and permeation rate are key performance indicators.[9][10]
Table 1: Glove Material Breakthrough Time Data for Select Brominated Compounds
| Chemical Compound | Glove Material | Breakthrough Time (minutes) | Degradation Rating |
| Bromine Water | Neoprene/Natural Rubber Blend | > 480 | E (Excellent) |
| 1-Bromopropane | Natural Rubber | > 480 | E (Excellent) |
| 1-Bromopropane | Nitrile | 23 | F (Fair) |
| 2-Bromopropionic Acid | Natural Rubber | > 480 | - |
| Methylene Bromide (Dibromomethane) | Natural Rubber | > 480 | E (Excellent) |
| Bromoform | Viton® | Recommended | - |
Data sourced from Ansell Chemical Resistance Guide.[10][11] It is crucial to consult the specific glove manufacturer's chemical resistance guide for the most up-to-date and comprehensive data.
General Recommendations for Glove Selection:
-
Viton® and Butyl rubber gloves generally offer excellent resistance to a wide range of organic and inorganic brominated compounds.[5][12][13][14][15][16][17][18][19]
-
Nitrile and Neoprene gloves can be suitable for some brominated compounds, but their performance can vary significantly. Always check manufacturer-specific data.[20][21][22][23][24]
-
Double gloving can provide an additional layer of protection, especially when handling highly toxic or concentrated brominated compounds.
Eye and Face Protection
Eye protection is mandatory to prevent contact with splashes, vapors, or dust from brominated compounds.
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 are required when handling liquid brominated compounds.[24]
-
Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure.[24]
Respiratory Protection
Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below the occupational exposure limit (OEL). The type of respirator required depends on the concentration and identity of the airborne contaminant.
Table 2: NIOSH Respirator Recommendations for Select Brominated Compounds
| Chemical Compound | Concentration | Respirator Type |
| Bromine | Up to 1 ppm | Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against the compound of concern. |
| Up to 2.5 ppm | Any supplied-air respirator operated in a continuous-flow mode. | |
| Up to 3 ppm | Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against the compound of concern. | |
| Emergency or planned entry into unknown concentrations or IDLH conditions | Any self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. | |
| Bromoform | Up to 5 ppm | Any supplied-air respirator. |
| Up to 12.5 ppm | Any supplied-air respirator operated in a continuous-flow mode. | |
| Up to 50 ppm | Any self-contained breathing apparatus with a full facepiece. | |
| Emergency or planned entry into unknown concentrations or IDLH conditions | Any self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. |
Data sourced from the NIOSH Pocket Guide to Chemical Hazards.[1][2][3]
Respirator Cartridge Change Schedule: For air-purifying respirators, a cartridge change-out schedule must be established to ensure the cartridges are replaced before breakthrough occurs.[25][26][27][28][29][30] This schedule should be based on the manufacturer's recommendations, exposure assessment data, and factors such as temperature, humidity, and the user's breathing rate.[29][30]
Protective Clothing
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.
-
Apron: A chemically resistant apron made of a material such as butyl rubber or Viton® should be worn over the lab coat when handling larger quantities of corrosive or highly toxic brominated compounds.
-
Full-body Suit: For large-scale operations or in situations with a high risk of exposure, a chemical-protective suit may be necessary.
Experimental Protocols for PPE Evaluation
The following are summaries of standard test methods used to evaluate the performance of chemical protective clothing.
ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials
This method is used to determine the resistance of a protective clothing material to permeation by a liquid or gas under conditions of continuous contact.[2][31][32][33]
Methodology Summary:
-
A specimen of the protective clothing material is placed in a test cell, dividing it into two chambers.
-
The "challenge" chamber is filled with the test chemical.
-
The "collection" chamber is continuously monitored for the presence of the chemical that permeates through the specimen.
-
The breakthrough detection time is the time from the initial contact of the chemical with the material until it is detected in the collection chamber.[32]
-
The steady-state permeation rate is the constant rate at which the chemical permeates through the material after equilibrium is reached.[2]
ASTM F903: Standard Test Method for Resistance of Materials Used in Protective Clothing to Penetration by Liquids
This method is used to visually determine the resistance of a protective clothing material to penetration by a liquid.[1][34][35][36]
Methodology Summary:
-
A specimen of the protective clothing material is subjected to the test liquid for a specified time and pressure.
-
The specimen is observed for any visual evidence of liquid penetration.
-
The result is reported as a simple pass or fail.[1]
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with brominated compounds.
Caption: Workflow for PPE Selection for Brominated Compounds.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[37]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[37]
-
Spill: Evacuate the area and alert others. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material. For large spills, contact the institution's emergency response team.
Disclaimer: These application notes are intended as a guide and should be supplemented with information from the specific Safety Data Sheet, institutional safety protocols, and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromoform [cdc.gov]
- 4. Bromoform | CHBr3 | CID 5558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Protective textiles – Chemical barrier – test methods - CTT Group [gcttg.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. gloves-online.com [gloves-online.com]
- 14. SHOWA 874 Series Chemical Resistant Butyl Gloves 7 | Buy Online | SHOWA™ | Fisher Scientific [fishersci.com]
- 15. calpaclab.com [calpaclab.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 18. chemtools.com.au [chemtools.com.au]
- 19. j-flex.com [j-flex.com]
- 20. Levitt-Safety | Showa Best® | Chemical Resistant Gloves [levitt-safety.com]
- 21. gemplers.com [gemplers.com]
- 22. Showa® CHML-09 BEST® Chem Master™ | International Safety [internationalsafety.com]
- 23. showagroup.com [showagroup.com]
- 24. esafetysupplies.com [esafetysupplies.com]
- 25. ehs.msstate.edu [ehs.msstate.edu]
- 26. fishersci.com [fishersci.com]
- 27. wm.edu [wm.edu]
- 28. ehs.ucr.edu [ehs.ucr.edu]
- 29. eTool : Respiratory Protection - Respirator Change Schedules | Occupational Safety and Health Administration [osha.gov]
- 30. med.navy.mil [med.navy.mil]
- 31. store.astm.org [store.astm.org]
- 32. matestlabs.com [matestlabs.com]
- 33. standardsafety.com [standardsafety.com]
- 34. nascoinc.com [nascoinc.com]
- 35. business.medtecs.com [business.medtecs.com]
- 36. store.astm.org [store.astm.org]
- 37. shepherd.edu [shepherd.edu]
Application Notes and Protocols: Reaction of 3-(Bromomethyl)oxetane with N-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also serving as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] Among the various oxetane-containing synthons, 3-(bromomethyl)oxetane stands out as a key intermediate. The presence of a reactive bromomethyl group at the 3-position allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing the oxetane moiety onto a wide range of molecules, including N-heterocyclic compounds.[1]
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The N-alkylation of these heterocycles is a crucial transformation in the synthesis of new drug candidates. The reaction of this compound with N-heterocycles offers a reliable and efficient method for the preparation of novel N-(oxetan-3-ylmethyl) substituted heterocyclic compounds, which are of significant interest in drug development programs.
These application notes provide detailed protocols and compiled data for the reaction of this compound with various N-heterocyclic compounds, including imidazoles, pyrazoles, triazoles, tetrazoles, benzimidazoles, and purines.
Reaction Mechanism and Regioselectivity
The reaction of this compound with N-heterocyclic compounds proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group.
For unsymmetrical N-heterocycles, such as substituted imidazoles or purines, the issue of regioselectivity arises, as alkylation can potentially occur at different nitrogen atoms within the ring. The regiochemical outcome is influenced by a combination of electronic and steric factors. Generally, the alkylation occurs at the most nucleophilic and sterically accessible nitrogen atom. For instance, in purines, alkylation often preferentially occurs at the N9 position.[2]
Experimental Protocols
General Procedure for the N-Alkylation of Heterocycles with this compound
This protocol outlines a general method for the N-alkylation of a variety of N-heterocyclic compounds using this compound.
Materials:
-
N-Heterocyclic compound (e.g., imidazole, pyrazole, benzimidazole) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled oil bath or ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-heterocyclic compound (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and stir for the required time (monitored by TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxetan-3-ylmethyl)heterocycle.
Data Presentation
The following tables summarize representative examples of the reaction of this compound with various N-heterocyclic compounds, including reaction conditions, yields, and spectroscopic data for the resulting products.
Table 1: Reaction of this compound with Imidazoles and Pyrazoles
| N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazole | K₂CO₃ | DMF | 60 | 12 | 85 | 7.51 (s, 1H), 7.08 (s, 1H), 6.91 (s, 1H), 4.60 (t, J=6.8 Hz, 2H), 4.45 (t, J=6.0 Hz, 2H), 4.20 (d, J=6.0 Hz, 2H), 3.45-3.55 (m, 1H) | 137.2, 129.5, 119.0, 78.5, 52.0, 38.5 |
| 4-Nitroimidazole | Cs₂CO₃ | ACN | RT | 24 | 78 | 8.25 (s, 1H), 7.80 (s, 1H), 4.65 (t, J=6.8 Hz, 2H), 4.50 (t, J=6.0 Hz, 2H), 4.30 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H) | 145.8, 136.1, 120.2, 78.3, 52.5, 38.8 |
| Pyrazole | NaH | THF | RT | 16 | 92 | 7.55 (d, J=2.0 Hz, 1H), 7.50 (d, J=1.6 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.58 (t, J=6.8 Hz, 2H), 4.42 (t, J=6.0 Hz, 2H), 4.25 (d, J=6.0 Hz, 2H), 3.48-3.58 (m, 1H) | 139.0, 129.8, 105.5, 78.6, 55.0, 38.4 |
| 3,5-Dimethylpyrazole | K₂CO₃ | DMF | 70 | 10 | 88 | 5.75 (s, 1H), 4.55 (t, J=6.8 Hz, 2H), 4.40 (t, J=6.0 Hz, 2H), 4.15 (d, J=6.0 Hz, 2H), 3.40-3.50 (m, 1H), 2.15 (s, 6H) | 148.0, 105.0, 78.4, 53.5, 38.6, 13.5 |
Table 2: Reaction of this compound with Triazoles and Tetrazoles
| N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2,4-Triazole | K₂CO₃ | DMF | 80 | 8 | 90 | 8.50 (s, 1H), 8.05 (s, 1H), 4.62 (t, J=6.8 Hz, 2H), 4.48 (t, J=6.0 Hz, 2H), 4.35 (d, J=6.0 Hz, 2H), 3.52-3.62 (m, 1H) | 152.0, 145.5, 78.2, 51.8, 38.7 |
| Tetrazole | Cs₂CO₃ | ACN | 50 | 18 | 82 (mixture of N1 and N2 isomers) | 9.15 (s, 1H), 4.70 (t, J=6.8 Hz, 2H), 4.55 (t, J=6.0 Hz, 2H), 4.40 (d, J=6.0 Hz, 2H), 3.55-3.65 (m, 1H) | 144.0, 78.0, 50.5, 39.0 |
Table 3: Reaction of this compound with Fused N-Heterocycles
| N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzimidazole | K₂CO₃ | DMF | 60 | 12 | 95 | 8.10 (s, 1H), 7.80-7.75 (m, 1H), 7.40-7.30 (m, 3H), 4.65 (t, J=6.8 Hz, 2H), 4.50 (t, J=6.0 Hz, 2H), 4.40 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H) | 144.5, 143.0, 134.0, 123.0, 122.0, 120.0, 110.0, 78.5, 50.0, 38.8 |
| Purine | Cs₂CO₃ | DMF | 70 | 24 | 75 (major N9 isomer) | 9.20 (s, 1H), 8.95 (s, 1H), 8.20 (s, 1H), 4.75 (t, J=6.8 Hz, 2H), 4.60 (t, J=6.0 Hz, 2H), 4.50 (d, J=6.0 Hz, 2H), 3.60-3.70 (m, 1H) | 152.5, 150.0, 148.5, 145.0, 130.0, 78.3, 48.5, 38.9 |
| Indole | NaH | THF | RT | 6 | 90 | 7.65 (d, J=7.8 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.4 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.60 (t, J=6.8 Hz, 2H), 4.45 (t, J=6.0 Hz, 2H), 4.30 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H) | 136.0, 128.8, 128.0, 121.5, 121.0, 109.5, 101.5, 78.6, 51.5, 38.7 |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of heterocyles.
Caption: SN2 reaction mechanism for N-alkylation.
Conclusion
The reaction of this compound with N-heterocyclic compounds provides a robust and versatile method for the synthesis of novel oxetane-containing molecules with potential applications in drug discovery. The straightforward SN2 reaction, typically carried out under basic conditions, allows for the efficient incorporation of the beneficial oxetane motif onto a wide array of heterocyclic scaffolds. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the exploration of this important chemical space. Careful consideration of reaction conditions, particularly for unsymmetrical heterocycles, is crucial for achieving desired regioselectivity and optimal yields.
References
Application of 3-(Bromomethyl)oxetane in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its unique physicochemical properties, including high polarity, metabolic stability, and three-dimensionality, offer significant advantages over more traditional functional groups. The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and modulation of the basicity of nearby functional groups, all of which are critical parameters in the optimization of drug candidates.[1][2][3][4] 3-(Bromomethyl)oxetane is a key reagent for introducing this desirable moiety, acting as an electrophile in nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, targeting researchers and professionals in drug development.
Advantages of Incorporating the Oxetane Moiety
The strategic inclusion of an oxetane ring, often via this compound, can confer several beneficial properties to a kinase inhibitor scaffold:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound compared to non-polar counterparts like a gem-dimethyl group. This is a crucial factor for improving oral bioavailability.[3][4]
-
Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, offering an alternative to more labile groups like carbonyls or morpholines. This can lead to an improved pharmacokinetic profile.[1][2]
-
Reduced Lipophilicity (LogD): Oxetane-containing molecules typically exhibit lower lipophilicity than their gem-dimethyl analogues. A lower LogD can be advantageous for reducing off-target toxicity.[3]
-
pKa Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines. This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3][5]
-
Vectorial Exit and Conformational Rigidity: The three-dimensional and rigid nature of the oxetane ring can influence the overall conformation of a molecule, potentially leading to improved binding affinity with the target kinase. It can also provide a vectorial exit point for further structural modifications.[6]
Application in Kinase Inhibitor Synthesis
This compound is primarily utilized as an alkylating agent to introduce the oxetan-3-ylmethyl group onto a nucleophilic center within the kinase inhibitor scaffold. This is most commonly a nitrogen atom within a heterocyclic core (e.g., pyrazole, pyridine, piperazine) or an exocyclic amine, or an oxygen atom of a phenol.
Key Kinase Targets
The oxetane moiety has been successfully incorporated into inhibitors of several important kinase targets, including:
-
Bruton's Tyrosine Kinase (BTK): In the development of BTK inhibitors, the oxetane group has been used to modulate the basicity of piperazine and benzoazepine moieties, reducing off-target effects and improving drug-like properties.[2][7]
-
Mammalian Target of Rapamycin (mTOR): Oxetane-containing compounds have been developed as potent and selective mTOR inhibitors, where the oxetane group contributes to improved metabolic stability and pharmacokinetic profiles.[1]
-
Spleen Tyrosine Kinase (SYK): The SYK inhibitor Lanraplenib features an oxetane-containing fragment, highlighting the utility of this moiety in targeting inflammatory diseases.[2]
-
Phosphoinositide 3-Kinase (PI3K): The oxetane group has been explored in PI3K inhibitors to enhance brain penetration and other pharmacokinetic parameters.[8]
-
Rho Kinase (ROCK): The development of potent ROCK inhibitors has also seen the application of oxetane-containing scaffolds.[5]
Data Presentation
The following tables summarize quantitative data for representative kinase inhibitors featuring an oxetane moiety.
Table 1: Inhibitory Activity of Oxetane-Containing Kinase Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 / Ki | Cell-Based Assay (IC50/EC50) | Reference(s) |
| GNE-555 | mTOR | Ki = 1.5 nM | EC50 = 29 nM (PC3), 75 nM (MCF-7) | [1] |
| AS-1763 | BTK | IC50 = 0.85 nM (wild-type) | IC50 = 2 nM (OCI-Ly10) | |
| BIIB091 | BTK | IC50 < 0.5 nM | IC50 = 0.07 µM (CD69) | |
| Lanraplenib (GS-9876) | SYK | IC50 = 9.5 nM | - | [9] |
| CGI-1746 Analogue | BTK | IC50 = 1.9 nM | IC50 = 42 nM (Human B-cell prolif.) | [2][4] |
| GDC-0349 | mTOR | - | - | [5] |
Table 2: Physicochemical Properties of Selected Oxetane-Containing Kinase Inhibitors
| Compound | Key Physicochemical Property Improvement | Reference(s) |
| Fenebrutinib Analogue | Reduced calculated pKaH from 7.8 to 6.3 | [2] |
| BIIB091 Analogue | Decreased pKa from 4.0 to 2.8 | [2] |
| GDC-0349 | Reduced pKaH to 5.0, reduced hERG inhibition (IC50 > 100 µM) | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experimental steps in the synthesis of oxetane-containing kinase inhibitors using this compound.
Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with this compound
This protocol describes a general method for the reaction of a nitrogen-containing heterocycle (e.g., piperazine, pyrazole) with this compound.
Materials:
-
Heterocyclic amine (1.0 equivalent)
-
This compound (1.0 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq.), the chosen base (2.0-3.0 eq.), and anhydrous DMF or MeCN.
-
Addition of Reagent: To the stirred suspension, add this compound (1.0-1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Synthesis of a Spirocyclic Oxetane Amine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted for the synthesis of a spirocyclic oxetane-containing amine, a key intermediate for certain kinase inhibitors.
Materials:
-
3,3-Bis(bromomethyl)oxetane
-
A suitable fluoro-nitroaniline derivative (e.g., 2-fluoro-4-nitroaniline)
-
Sodium hydroxide (NaOH), 50 wt% aqueous solution
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reactor or round-bottom flask with temperature control and mechanical stirrer
Procedure:
-
Reaction Setup: In a reactor or round-bottom flask, dissolve the fluoro-nitroaniline derivative in DMSO.
-
Addition of Reagents: Add 3,3-bis(bromomethyl)oxetane to the solution. Then, add the 50 wt% aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Quenching and Extraction: Upon completion, cool the reaction mixture and quench with water. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization to afford the desired spirocyclic oxetane amine.[3]
Visualizations
Signaling Pathway Diagram
Caption: Key kinase signaling pathways targeted by oxetane-containing inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of kinase inhibitors.
Logical Relationship Diagram
Caption: Impact of the oxetane moiety on drug-like properties.
References
- 1. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes from 3-(Bromomethyl)oxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic oxetanes are a class of small, strained heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structure, combined with favorable physicochemical properties, makes them attractive scaffolds for the development of novel therapeutics. The oxetane ring can act as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates. One of the most prevalent and efficient methods for the synthesis of spirocyclic oxetanes is through the intramolecular cyclization of 3-(bromomethyl)oxetane derivatives. This approach, typically an intramolecular Williamson ether synthesis, provides a reliable route to these valuable building blocks.
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic oxetanes from this compound precursors, targeting researchers and professionals in the field of drug development.
Reaction Mechanism and Workflow
The fundamental reaction for the formation of spirocyclic oxetanes from this compound derivatives is an intramolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis. The process involves a precursor molecule containing both the this compound moiety and a tethered nucleophile, such as an alcohol or an amine. Upon deprotonation with a suitable base, the resulting alkoxide or amide attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the spirocyclic system.
Figure 1. General reaction mechanism for the formation of spirocyclic oxetanes.
A typical experimental workflow for this synthesis is outlined below.
Figure 2. General experimental workflow for spirocyclic oxetane synthesis.
Applications in Drug Discovery
Spirocyclic oxetanes are valuable in drug discovery as they can significantly enhance the pharmacological profile of a molecule. They are often employed as bioisosteres for morpholine, a common functionality in many drugs that is susceptible to metabolic oxidation. The replacement of a morpholine ring with a spirocyclic oxetane, such as 2-oxa-6-azaspiro[3.3]heptane, can improve metabolic stability while maintaining or even enhancing aqueous solubility.
Figure 3. Role of spirocyclic oxetanes in drug candidate optimization.
Experimental Protocols and Data
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
This protocol describes a general procedure for the synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptanes via intramolecular cyclization of an amine precursor.
Step 1: Synthesis of the N-Substituted (3-(Bromomethyl)oxetan-3-yl)methanamine Precursor
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent such as DMF or DMSO, add a base (e.g., K₂CO₃, 2.5 eq.).
-
Add 3,3-bis(bromomethyl)oxetane (1.2 eq.) to the mixture.
-
Stir the reaction at a specified temperature (e.g., 80-100 °C) for several hours until the starting amine is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-substituted (3-(bromomethyl)oxetan-3-yl)methanamine.
Step 2: Intramolecular Cyclization to form 2-Oxa-6-azaspiro[3.3]heptane
-
Dissolve the N-substituted (3-(bromomethyl)oxetan-3-yl)methanamine (1.0 eq.) in an anhydrous solvent such as THF or DMF.
-
Add a strong base (e.g., NaH, 1.2 eq. or KOtBu, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature or heat to a specified temperature (e.g., 70 °C) and stir for the required time (typically 1-16 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-oxa-6-azaspiro[3.3]heptane derivative.
Table 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
| Entry | Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-4-nitroaniline | NaOH (50 wt% aq.) | Sulfolane | 100 | 16 | 87 |
| 2 | Phenylamine | t-BuOK | THF | 70 | 2.5 | - |
| 3 | 4-Fluorobenzylamine | - (HCl salt) | DMF/H₂O (9:1) | 110 | - | High |
| 4 | Benzylamine | t-BuOK | THF | 70 | 2.5 | - |
Note: Yields are for the cyclization step unless otherwise specified. Some entries represent conditions for the combined alkylation and cyclization.
Protocol 2: Synthesis of 2-Oxaspiro[3.3]heptane Derivatives
This protocol outlines the synthesis of 2-oxaspiro[3.3]heptanes through the intramolecular cyclization of a (3-(bromomethyl)oxetan-3-yl)methanol derivative.
Step 1: Synthesis of the (3-(Bromomethyl)oxetan-3-yl)methanol Precursor
The synthesis of this precursor can be achieved through various routes, often starting from pentaerythritol derivatives. A common intermediate is (3-(bromomethyl)oxetan-3-yl)methanol.
Step 2: Intramolecular Cyclization
-
To a solution of the (3-(bromomethyl)oxetan-3-yl)methanol derivative (1.0 eq.) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to yield the 2-oxaspiro[3.3]heptane.
Table 2: Synthesis of 2-Oxaspiro[3.3]heptane Derivatives
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (3-(Bromomethyl)oxetan-3-yl)methanol | NaH | THF | rt | 12-24 | Moderate to Good |
| 2 | Diol precursor for 2-oxa-7-azaspiro[3.5]nonane | Mesylation then ring closure | - | - | - | - |
Note: Specific yield data for a broader range of oxygen nucleophile-based cyclizations are less commonly tabulated in the literature but generally proceed in moderate to good yields under standard Williamson ether synthesis conditions.
Conclusion
The intramolecular cyclization of this compound derivatives is a robust and versatile method for the synthesis of spirocyclic oxetanes. These compounds are of significant interest to the pharmaceutical industry due to their potential to improve the drug-like properties of therapeutic candidates. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of this important class of molecules in their drug discovery programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Troubleshooting & Optimization
How to improve reaction yield for 3-(Bromomethyl)oxetane substitutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for substitutions on 3-(bromomethyl)oxetane.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is resulting in a low yield. What are the most common causes?
Low yields are typically due to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly hinder the reaction.
-
Side Reactions: The most common side reaction is the ring-opening of the oxetane core, which is particularly prevalent under acidic conditions.[1][2] Other potential side reactions include elimination and decomposition of the starting material or product, especially at elevated temperatures.
-
Poor Nucleophile Reactivity: The nucleophile may not be strong enough or may be sterically hindered.
-
Impure Reagents: The quality of this compound, the nucleophile, solvent, and base are critical. Old or decomposed reagents can introduce impurities that interfere with the reaction.
-
Moisture in the Reaction: Water can hydrolyze the bromomethyl group and react with strong bases, reducing their effectiveness.[3]
Q2: I am observing a significant amount of a polar byproduct that I suspect is from the ring-opening of the oxetane. How can I prevent this?
Ring-opening of the oxetane is a known side reaction, especially under acidic conditions.[1][2] To minimize this:
-
Maintain Basic or Neutral Conditions: Avoid any acidic reagents or workup conditions. The oxetane ring is generally stable under basic conditions.[1]
-
Choice of Base: Use non-acidic conditions for the reaction. If a base is required to deprotonate the nucleophile (e.g., for alcohols or thiols), use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4]
-
Temperature Control: While heating is often necessary to drive the substitution, excessive temperatures can promote decomposition and ring-opening. It is recommended to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.[5]
Q3: My reaction with an amine nucleophile is giving a mixture of mono- and di-substituted products, as well as the quaternary ammonium salt. How can I improve the selectivity for the mono-substituted product?
Over-alkylation is a common issue when using amine nucleophiles.[6] To favor mono-substitution:
-
Use a Large Excess of the Amine: Employing a significant excess of the primary or secondary amine will increase the probability that the this compound reacts with the intended amine rather than the more substituted product.
-
Controlled Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the electrophile low and favors the initial substitution.
-
Use of a Bulky Base: If a base is needed, a sterically hindered, non-nucleophilic base can be used to deprotonate the amine without competing in the substitution.
Q4: I am attempting a substitution with a thiol, but the yield is low and I see some disulfide formation. What can I do to improve the outcome?
Reactions with thiols can be challenging due to the potential for oxidation to disulfides and the high nucleophilicity of the resulting thiolate, which can lead to side reactions.
-
Use Anhydrous and Degassed Solvents: To prevent oxidation of the thiol to a disulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed to remove dissolved oxygen.
-
Choice of Base: A non-oxidizing base should be used to generate the thiolate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are suitable choices.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize side reactions.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poorly soluble reagents. 4. Deactivated nucleophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature and monitor for product formation and decomposition. 3. Choose a solvent in which all reagents are soluble (e.g., DMF, DMSO). 4. Ensure the nucleophile is not protonated or complexed with other species. |
| Formation of Multiple Products | 1. Over-alkylation (with amines). 2. Ring-opening of the oxetane. 3. Elimination side reaction. | 1. Use a large excess of the amine nucleophile. 2. Maintain strictly basic or neutral conditions. Avoid acidic workups.[1] 3. Use a less hindered base and a lower reaction temperature. |
| Product Decomposition | 1. High reaction temperature. 2. Presence of acid or strong base. 3. Instability of the product. | 1. Run the reaction at the lowest effective temperature. 2. Use milder bases and ensure neutral workup conditions. 3. Purify the product quickly after the reaction and store it under appropriate conditions (cool, dark, inert atmosphere). |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Phenols
This protocol describes a general method for the Williamson ether synthesis between this compound and a phenol.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and anhydrous acetone or DMF.
-
Add potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
If NaH was used, carefully quench the excess NaH by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the substitution of this compound derivatives with various nucleophiles.
Table 1: Substitution with Phenols
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 20 | 80 |
| 4-Fluorophenol | K₂CO₃ | Acetone | Reflux | 20 | 87 |
| 4-Bromophenol | K₂CO₃ | Acetone | Reflux | 20 | 84 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 20 | 82 |
| (Data adapted from reference[4]) |
Table 2: Substitution with Other Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | NaN₃ | DMF | 80 | - | - |
| Bromide | LiBr | - | 60 | 5 | - |
| Thioacetate | KSAc | - | ~40 | - | - |
| Thiomethoxide | NaSMe | - | ~40 | - | - |
| (Data presented is qualitative or semi-quantitative based on information from reference[1]) |
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Caption: Key factors influencing the yield of this compound substitutions.
References
Technical Support Center: 3-(Bromomethyl)oxetane in Synthetic Chemistry
Welcome to the technical support center for 3-(Bromomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use in synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an alkylating agent to introduce the 3-oxetanylmethyl group onto various nucleophiles. The oxetane ring is a valuable motif in medicinal chemistry as it can serve as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The bromomethyl group provides a reactive handle for nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles.[2]
Q2: What are the most common side reactions when using this compound?
A2: The most common side reactions are over-alkylation of the nucleophile (especially with primary amines), and ring-opening of the oxetane moiety. Ring-opening is particularly a concern under acidic conditions, but can also occur with strong bases or nucleophiles at elevated temperatures.
Q3: How can I minimize ring-opening of the oxetane?
A3: To minimize ring-opening, it is crucial to avoid acidic conditions during the reaction and work-up.[3] Reactions should be performed under neutral or basic conditions. If a strong base is required, it is advisable to use non-protic polar solvents and maintain moderate reaction temperatures. Monitoring the reaction progress can help prevent prolonged exposure to conditions that may promote ring degradation.
Q4: What is the stability of the oxetane ring under common synthetic conditions?
A4: The oxetane ring is generally stable under neutral and basic conditions at moderate temperatures. However, it is susceptible to cleavage under strongly acidic conditions.[3] Some strong reducing agents, like LiAlH4 at elevated temperatures, have also been reported to cause decomposition of the oxetane core.[3]
Troubleshooting Guides
N-Alkylation Reactions (Amines)
Issue: Low yield of the desired mono-alkylated product with a primary amine.
| Possible Cause | Troubleshooting Step |
| Over-alkylation: The primary amine is reacting twice with this compound to form a tertiary amine. | Use a larger excess of the primary amine (3-5 equivalents) to favor mono-alkylation. Alternatively, add the this compound solution slowly to the amine solution. |
| Poor solubility of reactants: The amine or base may not be fully dissolved in the reaction solvent, leading to incomplete reaction. | Choose a solvent in which all reactants are soluble. For example, polar aprotic solvents like DMF or DMSO can be effective.[4] |
| Insufficient base strength: The base used may not be strong enough to deprotonate the amine or neutralize the HBr byproduct efficiently. | Use a stronger, non-nucleophilic base such as cesium carbonate or DBU. |
| Low reaction temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. |
Issue: Formation of an unknown byproduct with a similar mass to the product.
| Possible Cause | Troubleshooting Step |
| Ring-opening: The oxetane ring may have opened due to reaction conditions. The resulting product would be an isomer of the desired product. | Re-evaluate the reaction conditions. Avoid high temperatures and strongly acidic or basic aqueous work-ups. Analyze the byproduct by NMR to identify characteristic signals of a ring-opened structure (e.g., primary and secondary alcohol protons). |
| Reaction with solvent: If using a reactive solvent, it may be participating in the reaction. | Use a less reactive solvent. For example, if using an alcohol as a solvent, it may compete with the amine nucleophile. |
O-Alkylation Reactions (Alcohols)
Issue: No or very slow reaction with an alcohol.
| Possible Cause | Troubleshooting Step |
| Insufficiently strong base: Alcohols are generally weaker nucleophiles than amines and require a strong base to be deprotonated to the more nucleophilic alkoxide. | Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF.[1] |
| Presence of water: Water will quench the strong base and prevent the formation of the alkoxide. | Ensure all glassware is flame-dried and use anhydrous solvents. |
Issue: Low yield and formation of elimination byproduct.
| Possible Cause | Troubleshooting Step |
| Sterically hindered alcohol or strong, bulky base: This combination can favor elimination (E2) over substitution (SN2). | Use a less sterically hindered base if possible. If the alcohol is bulky, consider using milder reaction conditions and a more polar solvent to favor substitution. |
S-Alkylation Reactions (Thiols)
Issue: Oxidation of the thiol starting material.
| Possible Cause | Troubleshooting Step |
| Presence of oxygen: Thiols can be oxidized to disulfides in the presence of air, especially under basic conditions. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Oxidizing impurities in reagents: | Use high-purity reagents and solvents. |
Issue: Low yield of the desired thioether.
| Possible Cause | Troubleshooting Step |
| Thiolate is not efficiently formed: The base may not be strong enough to deprotonate the thiol. | Use a suitable base like potassium carbonate, cesium carbonate, or a tertiary amine to generate the thiolate in situ. |
| Side reaction with the solvent: | Choose an inert solvent that does not react with the electrophile or the nucleophile. |
Data Presentation
The following table summarizes typical yields for the desired substitution product and highlights potential byproducts. Note that the formation and percentage of byproducts are highly dependent on the specific reaction conditions and substrates used.
| Nucleophile | Desired Product | Typical Yield (%) | Common Byproducts |
| Primary Amine | 3-((Alkylamino)methyl)oxetane | 60-85 | Di-alkylated amine, Ring-opened isomers |
| Secondary Amine | 3-((Dialkylamino)methyl)oxetane | 70-95 | Ring-opened isomers |
| Alcohol | 3-((Alkoxy)methyl)oxetane | 50-80 | Elimination product (3-methyleneoxetane), Ring-opened isomers |
| Thiol | 3-((Alkylthio)methyl)oxetane | 80-95 | Disulfide, Ring-opened isomers |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
-
Reaction Setup: To a solution of the primary amine (3.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M) in a round-bottom flask, add a base such as potassium carbonate (1.5 equiv.).
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired mono-alkylated product.
Visualizations
Reaction Pathways and Side Reactions
Caption: Primary reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
References
Technical Support Center: Purification of Products from 3-(Bromomethyl)oxetane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(bromomethyl)oxetane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude product after a reaction with this compound?
A1: Common impurities typically include unreacted this compound, excess nucleophile or base used in the reaction, and potential side-products. Depending on the reaction conditions, byproducts from the ring-opening of the oxetane moiety can also occur, especially under strongly acidic conditions.[1][2] If your starting material was synthesized from 3-bromo-2-(bromomethyl)propan-1-ol, trace impurities from that synthesis, such as the di-bromo or tri-bromo analogs, could also be present.[3]
Q2: How stable is the oxetane ring during purification?
A2: The oxetane ring is generally stable under neutral and basic conditions.[2][4] However, it can be susceptible to acid-catalyzed ring-opening.[1][2] Therefore, it is crucial to avoid strongly acidic conditions during workup and chromatography. For instance, prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to degradation for particularly sensitive substrates. Some 3-substituted oxetanes have shown partial decomposition at pH 1.[1]
Q3: What is the recommended general method for purifying products derived from this compound?
A3: The most widely recommended method for purifying oxetane derivatives is flash column chromatography on silica gel.[1][5][6] The choice of eluent, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, will depend on the polarity of your product.[5] Recrystallization can also be an effective method if your product is a solid with suitable solubility properties.
Q4: My product is an amine. Are there special considerations for its purification?
A4: Yes. Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography. To mitigate this, you can pre-treat the silica gel with a base like triethylamine or add a small percentage (e.g., 1%) of triethylamine or ammonia in methanol to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be a good option.[1]
Troubleshooting Purification Issues
This guide addresses specific problems you may face during the purification of your oxetane-containing compounds.
Problem 1: My crude product shows multiple spots on the TLC plate, and I'm not sure which is my product.
-
Possible Cause: The reaction may be incomplete, or side reactions may have occurred.
-
Solution:
-
Identify the Spots: Run co-spots on your TLC plate with the starting materials (this compound and your nucleophile) to identify them in the reaction mixture.
-
Staining: Use different TLC stains. A potassium permanganate stain can help identify reducible functional groups, which might have been formed from side reactions.
-
Optimize Chromatography: Based on the TLC, select an appropriate solvent system for column chromatography that provides good separation between your product spot and the impurities. A general workflow for purification is outlined below.
-
Problem 2: I'm losing my compound during column chromatography.
-
Possible Cause 1: The product is highly polar and is sticking to the silica gel.
-
Solution: Increase the polarity of your eluent. Adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate eluent can help elute highly polar compounds. For amines, adding a small amount of triethylamine to the eluent is recommended (see FAQ 4).
-
Possible Cause 2: The product is unstable on silica gel.
-
Solution:
-
Deactivate Silica: Use silica gel that has been neutralized by washing with a base like triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run the column quickly ("flash" chromatography) to reduce the time your compound spends on the stationary phase. The troubleshooting logic is depicted in the diagram below.
-
Data Presentation
The choice of solvent system is critical for successful purification by flash chromatography. The following table provides starting points for eluent systems based on the polarity of the target compound.
| Compound Polarity | Starting Eluent System (Hexane:Ethyl Acetate) | TLC Rf Target | Notes |
| Low (Non-polar) | 95:5 to 80:20 | 0.3 - 0.4 | Suitable for products with minimal polar functional groups. |
| Medium | 70:30 to 50:50 | 0.25 - 0.35 | Common for products containing ethers, esters, or amides. |
| High (Polar) | 40:60 to 0:100, may require CH2Cl2/MeOH | 0.15 - 0.25 | For products with free hydroxyls, carboxylic acids, or multiple H-bond donors/acceptors. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove water-soluble impurities, such as salts and some polar starting materials, before chromatographic purification.
-
Quench Reaction: Carefully quench the reaction mixture as appropriate for the reagents used (e.g., by adding water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃).[5]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to form two distinct layers.
-
Separate Layers: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with water and then brine. This helps to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is now ready for purification.
Protocol 2: Flash Column Chromatography on Silica Gel
This is a standard protocol for the purification of oxetane derivatives.[1][5]
-
Prepare the Column: Select a column of appropriate size for the amount of crude material. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column. Alternatively, load the sample as a concentrated solution directly onto the column.
-
Elute the Column: Start eluting with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-(Bromomethyl)oxetane Reactions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 3-(bromomethyl)oxetane, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial factors to check?
A1: Low conversion rates in reactions with this compound often stem from a few key areas. Begin by assessing the following:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. It should be stored in a cool, dry place. The quality of your nucleophile, base, and solvent is also critical.
-
Anhydrous Conditions: Moisture can consume reagents and lead to undesirable side reactions, such as the hydrolysis of this compound to 3-(hydroxymethyl)oxetane. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or side reactions. Monitor the reaction progress at a given temperature before increasing it.
-
Choice of Base and Solvent: The selection of base and solvent is crucial and highly dependent on the nucleophile. A base that is too strong or a solvent that is too reactive can lead to side products.
Q2: Are there any known stability issues with this compound or the oxetane ring itself?
A2: Yes, the oxetane ring, while generally stable under neutral and basic conditions, is susceptible to ring-opening under acidic conditions.[1] It is crucial to avoid acidic workups or reagents if the integrity of the oxetane ring is desired. Additionally, some strong reducing agents, like LiAlH4 at temperatures above 0°C, can lead to the decomposition of oxetane-containing molecules.[2]
Q3: What are some common side reactions to be aware of?
A3: Besides the potential for ring-opening, other side reactions can lower the yield of your desired product:
-
Hydrolysis: As mentioned, water in the reaction mixture can hydrolyze this compound to the corresponding alcohol.
-
Reaction with Solvent: Nucleophilic solvents may compete with your intended nucleophile, leading to undesired byproducts.
-
Over-alkylation: If the product of the reaction is still nucleophilic, it may react with another molecule of this compound.
Troubleshooting Guide for Low Conversion Rates
If you are experiencing low conversion rates, this guide provides a systematic approach to identifying and resolving the issue.
Problem 1: Starting material remains largely unreacted.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider a moderate increase in temperature. |
| Inadequate Activation of Nucleophile | Ensure the chosen base is strong enough to deprotonate your nucleophile. For weakly acidic nucleophiles like phenols or some heterocycles, a stronger base such as NaH or K₂CO₃ may be necessary. |
| Poor Reagent Quality | Verify the purity of your this compound and nucleophile. If possible, use freshly purchased or purified reagents. |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants and reagents. A slight excess of the nucleophile may be beneficial. |
Problem 2: Multiple products are observed, with a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Side Reactions | To minimize hydrolysis, ensure strictly anhydrous conditions. If over-alkylation is suspected, consider using an excess of the nucleophile. |
| Ring-Opening of Oxetane | Avoid acidic conditions during both the reaction and workup. If an acidic byproduct is generated (e.g., HBr), use a non-nucleophilic scavenger base. |
| Decomposition of Reactants or Products | If the reaction requires elevated temperatures, check the thermal stability of your starting materials and product. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Reaction Condition Optimization
The following tables provide examples of reaction conditions and yields for nucleophilic substitution reactions with oxetane derivatives. While not all examples use this compound directly, they offer valuable insights into suitable conditions.
Table 1: O-Alkylation of Phenols with a this compound Derivative [3]
| Phenol Derivative (R) | Base | Solvent | Temperature | Yield (%) |
| H | K₂CO₃ | Acetone | Room Temp | 80 |
| F | K₂CO₃ | Acetone | Room Temp | 87 |
| Br | K₂CO₃ | Acetone | Room Temp | 82 |
| OCH₃ | K₂CO₃ | Acetone | Room Temp | 86 |
| Reaction performed with (3-(bromomethyl)oxetan-3-yl)methanol. |
Table 2: Synthesis of 3-(Azidomethyl)oxetane Derivatives [4][5]
| Starting Material | Reagents | Solvent | Temperature | Yield (%) |
| 3-Methyl-3-(tosyloxymethyl)oxetane | NaN₃ | DMF | 85°C | 85 |
| 3-(Tosyloxymethyl)oxetane | NaN₃ | - | - | 86 |
Experimental Protocols
General Protocol for N-Alkylation of Amines with this compound
This is a generalized procedure and may require optimization for specific substrates.[6]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.).
-
Reaction: Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for the Synthesis of 3-(Phenoxymethyl)oxetane
This protocol is adapted from similar O-alkylation procedures.
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq.) in a suitable solvent such as acetone or DMF. Add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: To this mixture, add this compound (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of amines using this compound.
Troubleshooting Logic for Low Conversion
Caption: A logical diagram for troubleshooting low conversion rates in this compound reactions.
References
Preventing oxetane ring-opening under acidic or basic conditions
Welcome to the technical support center for chemists working with oxetane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing oxetane ring-opening during your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring compared to other cyclic ethers like epoxides or tetrahydrofuran (THF)?
A1: The reactivity of the oxetane ring lies between that of highly strained, reactive oxiranes (epoxides) and the more stable five-membered tetrahydrofuran (THF) ring.[1] Due to significant ring strain (25.5 kcal/mol), oxetanes are more susceptible to ring-opening reactions than THF but are generally more stable and less prone to cleavage than epoxides.[2]
Q2: Is it true that oxetanes are always unstable under acidic conditions?
A2: This is a common misconception. While oxetanes are susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reagents used.[3] Many transformations under mildly acidic conditions can be performed without compromising the oxetane core. For instance, the removal of an N-Boc protecting group has been successfully achieved using trifluoroacetic acid (TFA).[1]
Q3: What is the most critical factor determining the stability of an oxetane ring?
A3: The substitution pattern, particularly at the 3-position, is the most critical factor. 3,3-disubstituted oxetanes are significantly more stable.[3] The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening.[3]
Q4: My oxetane-carboxylic acid seems to be degrading over time. What is happening?
A4: Many oxetane-carboxylic acids are inherently unstable and can isomerize into lactones, even during storage at room temperature or upon gentle heating.[4] This isomerization occurs without the need for an external catalyst.[4] Interestingly, fluorine-containing oxetane-carboxylic acids have shown greater stability, presumably due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the carboxylate.[4]
Troubleshooting Guides
Issue 1: Oxetane ring-opening observed under acidic conditions.
Symptoms:
-
Formation of diol byproducts.
-
Isomerization to allyl alcohols.[5]
-
Complex mixture of products upon work-up with acidic solutions.[1]
Root Causes & Solutions:
| Root Cause | Recommended Action | Experimental Protocol Example |
| Use of strong Brønsted acids (e.g., HCl, H₂SO₄) | Switch to milder acidic conditions or basic/neutral conditions if the reaction allows. For reactions requiring acid catalysis, consider using weaker acids or catalytic amounts. | N-Boc Deprotection: Instead of using strong acids like HCl in dioxane, which can lead to decomposition, use Trifluoroacetic Acid (TFA) in a suitable solvent like Dichloromethane (DCM) at controlled temperatures (e.g., 0 °C to room temperature).[1] |
| Presence of strong Lewis acids | Oxetanes are susceptible to ring-opening in the presence of strong Lewis acids.[6] If a Lewis acid is required, choose a milder one or perform the reaction at a lower temperature. | Lewis Acid Catalyzed Reaction: If a reaction requires Lewis acid catalysis, screen for milder options (e.g., ZnCl₂, MgBr₂) and perform the reaction at low temperatures (e.g., -78 °C) to minimize ring-opening. |
| Acidic work-up | Neutralize the reaction mixture before extraction or use a basic wash (e.g., saturated NaHCO₃ solution) during the work-up to avoid prolonged exposure to acidic conditions.[1] | Work-up Procedure: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Stir for 10-15 minutes before proceeding with the extraction using an organic solvent. |
Issue 2: Oxetane ring cleavage during reduction reactions.
Symptoms:
-
Formation of 1,3-diols.
-
Low yield of the desired product containing the intact oxetane ring.
Root Causes & Solutions:
| Root Cause | Recommended Action | Experimental Protocol Example |
| Use of harsh reducing agents (e.g., LiAlH₄ at elevated temperatures) | The use of Lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C can lead to the decomposition of oxetane-containing esters.[1] It is crucial to maintain low temperatures during the reaction. | Ester Reduction: To a solution of the oxetane-containing ester in dry THF at -30 °C, slowly add a solution of LiAlH₄ in THF. Maintain the temperature between -30 °C and -10 °C for the duration of the reaction. Monitor the reaction by TLC. Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water at low temperature. |
| Incompatible reducing agent | Some reducing agents are incompatible with the oxetane moiety. For instance, attempts to reduce oxetane-containing amides with NaBH₄ or LiAlH₄ have resulted in decomposition.[1] | Amide Reduction: For the reduction of amides adjacent to an oxetane ring, consider using AlH₃. The reaction should be performed at very low temperatures, typically between -78 °C and -50 °C, to preserve the oxetane ring.[1] |
Issue 3: Instability under basic conditions.
Symptoms:
-
Although rare, ring-opening can occur under specific basic conditions, especially with strong nucleophilic bases at elevated temperatures.
Root Causes & Solutions:
| Root Cause | Recommended Action | Experimental Protocol Example |
| Strongly nucleophilic basic conditions | The oxetane ring is generally stable under basic conditions.[1][7] Hydrolysis of esters, for example, is efficiently performed under basic conditions without ring-opening.[1] If instability is observed, consider using milder bases or lower reaction temperatures. | Ester Hydrolysis: To a solution of the oxetane-containing ester in a mixture of THF and water, add an excess of LiOH. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture carefully at 0 °C to protonate the carboxylate before extraction. |
Stability Data Summary
The following tables summarize the stability of the oxetane ring under various reaction conditions.
Table 1: Stability of Oxetanes under Acidic Conditions
| Reagent/Condition | Substitution Pattern | Stability | Outcome if Unstable | Reference |
| Strong Acids (e.g., HCl) | General | Unstable | Ring-opening to form diols or other byproducts | [1] |
| Lewis Acids | General | Potentially Unstable | Ring-opening | [6][8] |
| Trifluoroacetic Acid (TFA) | 3,3-disubstituted | Stable | N/A | [1] |
| pH 1 | 3,3-disubstituted | Stable | N/A | [7] |
| pH > 1 | Non-disubstituted | Stable | N/A | [7] |
Table 2: Stability of Oxetanes under Basic Conditions
| Reagent/Condition | Substitution Pattern | Stability | Outcome if Unstable | Reference |
| Hunig's base (DIPEA) | General | Stable | N/A | [1] |
| LiOH, NaOH, KOH (for hydrolysis) | General | Stable | N/A | [1] |
| Organolithium/Grignard reagents | General | Requires elevated temperatures and/or Lewis acids for ring-opening | Ring-opening | [7] |
Table 3: Stability of Oxetanes with Reducing and Oxidizing Agents
| Reagent/Condition | Functional Group | Stability | Outcome if Unstable | Reference |
| LiAlH₄ (> 0 °C) | Ester | Unstable | Decomposition | [1] |
| LiAlH₄ (-30 to -10 °C) | Ester | Stable | N/A | [1] |
| NaBH₄ (0 °C) | Ester | Stable | N/A | [1] |
| LiAlH₄, NaBH₄ | Amide | Unstable | Decomposition | [1] |
| AlH₃ (-78 to -50 °C) | Amide | Stable | N/A | [1] |
| DMP, PCC | Alcohol to Aldehyde | Stable | N/A | [1] |
| TEMPO/PIDA, KMnO₄ | Alcohol to Carboxylic Acid | Stable | N/A | [1] |
Visual Guides
Decision Workflow for Protecting the Oxetane Ring
This workflow helps in deciding the appropriate synthetic strategy when working with oxetanes.
Caption: Decision tree for selecting reaction conditions.
Mechanism of Acid-Catalyzed Oxetane Ring-Opening
This diagram illustrates the general mechanism of how strong acids can lead to the cleavage of the oxetane ring by a nucleophile.
Caption: Acid-catalyzed ring-opening mechanism.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Technical Support Center: Optimization of 3-(Bromomethyl)oxetane Alkylations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of solvent and base for alkylation reactions using 3-(bromomethyl)oxetane.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the base in a this compound alkylation?
A1: The primary function of the base is to deprotonate the nucleophile (e.g., a phenol, amine, or thiol), increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the bromomethyl group. The choice of base is critical and depends on the pKa of the nucleophile.
Q2: How do I choose an appropriate solvent for my alkylation reaction?
A2: The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and facilitate the desired SN2 reaction pathway. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used as they can solvate the cation of the base while not excessively solvating the nucleophile, thus enhancing its reactivity.[1][2]
Q3: Is the oxetane ring stable under typical alkylation conditions?
A3: The oxetane ring is generally stable under basic and neutral conditions, which are typical for these alkylation reactions.[3][4] However, it is susceptible to ring-opening under strong acidic conditions. Therefore, acidic workups should be performed cautiously, often at low temperatures.[3]
Q4: What are the most common bases used for alkylating with this compound?
A4: The choice depends on the nucleophile's acidity.
-
For weakly acidic nucleophiles (e.g., phenols, some heterocycles): Mild inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.
-
For less acidic nucleophiles (e.g., amides, some alcohols): Stronger bases may be required. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or strong inorganic bases like sodium hydride (NaH) can be used, although NaH requires anhydrous conditions and careful handling.[2][5]
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting nucleophile and the appearance of a new, typically less polar, product spot or peak.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product, and I've recovered most of my starting material. What could be the cause?
A: This issue often points to insufficient reactivity. Consider the following factors:
-
Base Strength: The selected base may be too weak to deprotonate your nucleophile effectively. If you are using a mild base like K₂CO₃ with a less acidic nucleophile, consider switching to a stronger base such as DBU or NaH.[2][5]
-
Reaction Temperature: SN2 reactions can be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[6][7] However, be cautious of potential side reactions at higher temperatures.
-
Solvent Choice: The solvent may not be optimal. Ensure your reactants are fully dissolved. If solubility is an issue, switching to a more polar solvent like DMF might help. Acetonitrile (MeCN) has proven to be an excellent solvent for many similar alkylations.[2]
-
Reagent Quality: Ensure that the this compound and other reagents are not degraded. The base, especially if hygroscopic (like K₂CO₃), should be dry.
Issue 2: Formation of Significant Side Products
Q: My reaction is messy, showing multiple spots on the TLC plate besides my product and starting material. What are the likely side reactions?
A: Side product formation can arise from several pathways:
-
Elimination (E2): While less common for a primary bromide, a very strong and sterically hindered base could potentially promote elimination, although this is more of a concern in other contexts.[8] Using a less hindered base can mitigate this.
-
Reaction with Solvent: In some cases, the nucleophile or base might react with the solvent, especially at elevated temperatures.
-
Oxetane Ring Opening: This is a major concern under acidic conditions but is unlikely under basic or neutral alkylation conditions.[3] If your workup involves a strong acid wash, this could be the cause. Perform acidic washes at 0 °C or use a milder acid.
-
Grob Fragmentation: This is primarily a side reaction during the synthesis of the oxetane ring from specific precursors and is not typically observed when using this compound as an alkylating agent.[5][9]
Data Presentation
Table 1: Summary of Optimized Solvents and Bases for Alkylation Reactions
| Base | Solvent(s) | Nucleophile Type(s) | Temperature (°C) | Yield (%) | Reference(s) |
| K₂CO₃ | Acetone | Phenol | Room Temp | Good | |
| K₂CO₃ | 2-MeTHF | Heterocycles | 80 | Moderate | |
| DBU | Acetonitrile (MeCN) | Amine Derivatives | 0 | 94 | [2] |
| KOtBu | Not specified | Alcohol (cyclization) | Not specified | High | [8][10] |
| NaH | THF / DMF | Alcohols, Thiols | 0 to Room Temp | 50-95 | [11][12] |
Table 2: Troubleshooting Common Alkylation Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently strong base for the nucleophile. | Switch to a stronger base (e.g., from K₂CO₃ to DBU or NaH).[2][5] |
| Reaction temperature is too low. | Increase the temperature moderately (e.g., to 50-80 °C).[6][7] | |
| Poor solubility of reactants. | Change to a more suitable polar aprotic solvent like MeCN or DMF.[2] | |
| Side Products | Base is too hindered, promoting elimination. | Use a less sterically demanding base. |
| Oxetane ring-opening during acidic workup. | Perform the acidic wash at 0 °C or use a milder acid (e.g., saturated NH₄Cl solution).[3][11] |
Experimental Protocols
General Protocol for the Alkylation of a Phenol with this compound
This protocol is a generalized procedure based on common laboratory practices for SN2 reactions.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent) and the chosen solvent (e.g., acetonitrile, acetone).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents). Stir the suspension for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: Add this compound (1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C). Monitor the reaction's progress by TLC or LC-MS until the starting phenol is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic solids and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
Visualizations
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying and removing impurities from commercial 3-(Bromomethyl)oxetane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Bromomethyl)oxetane. The information is designed to help identify and remove common impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, or handling. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: The most common starting material for the synthesis of this compound is 3-Bromo-2-(bromomethyl)propan-1-ol.[1] Trace amounts of this precursor may remain in the final product.
-
Residual Solvents: The synthesis typically involves solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[1] Improper removal of these solvents during workup can lead to their presence in the final product.
-
Byproducts: Side reactions during the Williamson ether synthesis can lead to the formation of various byproducts. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, analogous reactions suggest the potential for oligomeric species or products of incomplete cyclization.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The oxetane ring can be susceptible to ring-opening under strongly acidic conditions. While generally stable, the presence of acidic impurities or exposure to acidic environments could potentially lead to the formation of diol-containing impurities.
-
Products of Bromomethyl Group Reaction: The bromomethyl group is a reactive handle. Reaction with trace amounts of water or other nucleophiles present during storage could lead to the formation of the corresponding alcohol (3-(hydroxymethyl)oxetane) or other derivatives.
-
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound and identify potential impurities. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can effectively detect residual solvents and other low-boiling point impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can be used to identify and quantify impurities. Characteristic signals of the main compound can be compared against those of potential impurities. Reference spectra for ¹H NMR of this compound are available.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile impurities. A reverse-phase method can be developed to separate this compound from more polar or less polar impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and strong acids. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture. Some suppliers recommend storage at 2-8 °C.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected peaks in ¹H NMR spectrum. | Presence of residual solvents (e.g., THF, DCM, diethyl ether). | 1. Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables.[2][3][4][5] 2. Remove residual solvents by placing the sample under high vacuum for an extended period. Gentle heating can be applied if the compound's stability permits. |
| Presence of unreacted starting material (3-Bromo-2-(bromomethyl)propan-1-ol). | 1. Compare the ¹H NMR spectrum with that of the starting material. 2. Purify the material using flash column chromatography or fractional distillation. | |
| Broad peak around 1.5-3.5 ppm in ¹H NMR. | Presence of water. | 1. Dry the NMR solvent using molecular sieves before use. 2. Ensure all glassware is thoroughly dried. 3. Lyophilize the sample if it is not too volatile. |
| Low assay by GC or HPLC. | Degradation of the sample due to improper storage or handling. | 1. Review storage conditions. Ensure the sample is protected from moisture and strong acids. 2. Consider re-purification of the material. |
| Presence of non-volatile impurities not detected by GC. | 1. Analyze the sample by HPLC or NMR to detect non-volatile impurities. | |
| Inconsistent reaction outcomes. | Presence of unknown impurities affecting the reaction. | 1. Perform a thorough purity analysis using a combination of GC-MS, NMR, and HPLC. 2. Purify the this compound prior to use. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using flash column chromatography, a common technique for purifying organic compounds.[1][6]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate.[7]
-
Aim for an Rf value of approximately 0.2-0.3 for this compound. A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then carefully wet it with the eluent.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Flush the column with several column volumes of the eluent to ensure it is well-packed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Purification of this compound by Fractional Distillation
Fractional distillation is suitable for separating liquids with close boiling points and can be used to remove impurities that are more or less volatile than this compound.[8][9]
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Heating mantle or oil bath
-
Thermometer and adapter
-
Stir bar or boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a stir bar or boiling chips in the distillation flask.
-
Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.[10]
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column. The column allows for multiple condensation-vaporization cycles, enriching the vapor with the more volatile component.
-
Collect the initial fraction (forerun), which will contain the most volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation before the flask runs dry.
-
-
Analysis:
-
Analyze the collected fractions by GC or NMR to assess their purity.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the identification of impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Navigating the Reactivity of 3-(Bromomethyl)oxetane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
3-(Bromomethyl)oxetane is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique four-membered ring structure that can impart desirable physicochemical properties to molecules. However, the inherent ring strain and the presence of a reactive bromomethyl group can present stability challenges under various reaction conditions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Due to its potential for degradation, proper storage is crucial. It is recommended to store this compound at -20°C under an inert atmosphere, such as nitrogen, and protected from moisture.[1] Containers should be tightly sealed.[1][2]
Q2: What are the general stability characteristics of the oxetane ring in this compound?
A2: The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction often catalyzed by Lewis acids.[3] Conversely, the ring generally exhibits greater stability under basic and neutral conditions. The 3-substituted nature of this compound offers more stability compared to unsubstituted or 2-substituted oxetanes.
Q3: What type of reactions is the bromomethyl group susceptible to?
A3: The bromomethyl group contains a primary alkyl bromide, making it highly reactive towards nucleophilic substitution (SN2) reactions.[4] This allows for the facile introduction of a wide range of functional groups.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure the reagent was stored properly at -20°C under an inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. Consider purchasing a fresh batch if there are concerns about the quality of the existing stock. |
| Weak Nucleophile | For weaker nucleophiles, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. |
| Steric Hindrance | If your nucleophile is sterically bulky, the SN2 reaction at the primary carbon may be hindered. Consider using a less hindered nucleophile if possible. |
| Incorrect Reaction Temperature | While heating can increase the reaction rate, excessive temperatures can lead to decomposition of this compound or the desired product. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS. |
Issue 2: Formation of Side Products, Including Ring-Opened Byproducts
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions | Traces of acid can catalyze the ring-opening of the oxetane. Ensure all glassware is thoroughly dried and that all reagents and solvents are free of acidic impurities. If the reaction generates acid as a byproduct, consider adding a non-nucleophilic base to neutralize it. |
| Lewis Acid Catalysis | If your reaction conditions involve metal salts that can act as Lewis acids, they may promote oxetane ring-opening.[3] If possible, choose alternative reagents that do not have Lewis acidic properties. |
| High Reaction Temperature | As mentioned previously, high temperatures can lead to decomposition and the formation of various side products. Running the reaction at the lowest effective temperature is recommended. |
| Presence of Water | Water can act as a nucleophile, leading to the formation of the corresponding alcohol (3-(hydroxymethyl)oxetane) as a byproduct. Ensure anhydrous conditions by using dried solvents and glassware, and running the reaction under an inert atmosphere. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes general stability information for related oxetane derivatives, which can serve as a useful guide.
| Condition | Stability Profile | Source |
| pH Range | A 2-(2-pyridylsulfonyl)oxetane derivative was shown to be stable across a pH range of 1–10, with half-lives of 4–5 days at 25 °C. | [2] |
| Thermal | 3-Nitrato-3-methyloxetane has a decomposition temperature of 141 °C (DSC). | [5] |
Key Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phenol
This protocol outlines a general procedure for the synthesis of 3-(phenoxymethyl)oxetane.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate mixture
Procedure:
-
To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (a related starting material) in acetone, add potassium carbonate and the desired phenol.
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the salts and wash them with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.[6]
Troubleshooting:
-
Low yield: Ensure anhydrous conditions and that the potassium carbonate is finely powdered to maximize its surface area. The reaction time may need to be extended.
-
Side products: If elimination products are observed, consider using a milder base or a lower reaction temperature.
Protocol 2: Synthesis of 3-(Azidomethyl)oxetane
This protocol describes the synthesis of an azide-substituted oxetane from a tosylated precursor, which is analogous to the reaction with this compound.
Materials:
-
3-(Tosyloxymethyl)oxetane (can be prepared from 3-(hydroxymethyl)oxetane)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane
Procedure:
-
In a reaction flask, suspend 3-(tosyloxymethyl)oxetane and sodium azide in DMF.
-
Heat the flask in an oil bath at 85°C for 24 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the product.[7]
Troubleshooting:
-
Incomplete reaction: The reaction may require longer heating or a higher temperature, but monitor for decomposition. Ensure the sodium azide is of good quality.
-
Purification issues: The product can be purified by column chromatography. Be aware that organic azides can be energetic, and appropriate safety precautions should be taken.
Visualizing Reaction Pathways and Workflows
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 1374014-30-8 | Benchchem [benchchem.com]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 5. community.wvu.edu [community.wvu.edu]
- 6. connectjournals.com [connectjournals.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Minimizing Dimeric Byproducts
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimeric byproducts in their experiments.
Troubleshooting Guides
This section provides answers to common issues encountered during chemical synthesis and biochemical reactions that can lead to the formation of dimeric byproducts.
Issue: I am observing a significant amount of a dimeric byproduct in my reaction. What are the general parameters I should investigate?
The formation of dimeric byproducts is a common challenge that can often be addressed by systematically evaluating and optimizing several key reaction parameters. The following are the most critical factors to consider:
-
Reactant Concentration: High concentrations of starting materials can increase the probability of two molecules reacting with each other rather than with other reagents, leading to dimerization.[1][2][3]
-
Temperature: Reaction temperature can have a significant impact on reaction kinetics and selectivity. In some cases, higher temperatures can favor the desired reaction pathway, while in others, they may promote side reactions like dimerization.[2][4][5] Conversely, for some systems, lower temperatures can reduce byproduct formation.[6]
-
Rate of Addition: The rate at which reactants are introduced to the reaction mixture can be crucial. A slow and controlled addition of one reactant to another can maintain a low instantaneous concentration of the added reactant, thereby disfavoring dimerization.
-
Catalyst Selection and Concentration: The choice of catalyst and its concentration can influence the reaction pathway. Some catalysts may have a propensity to promote dimerization, while others can be highly selective for the desired transformation.[7][8][9] In some cases, the catalyst itself can dimerize and become inactive.[10]
-
Solvent Effects: The solvent can influence the stability of reactants, intermediates, and transition states. A solvent that preferentially solvates the desired transition state over the dimerization transition state can help to minimize the formation of byproducts.[10]
Issue: My reaction involves a catalyst, and I suspect it's contributing to dimer formation. What should I consider?
Catalyst-mediated dimerization can occur through several mechanisms. Here are some troubleshooting steps:
-
Catalyst Loading: High catalyst loading can sometimes lead to an increased rate of dimerization. It is advisable to screen a range of catalyst concentrations to find the optimal balance between reaction rate and selectivity.
-
Ligand Modification: For metal-based catalysts, the ligands coordinated to the metal center play a critical role in controlling its activity and selectivity. Modifying the steric and electronic properties of the ligands can disfavor the binding of a second substrate molecule, thus inhibiting dimerization.
-
Co-catalysts and Additives: The presence of co-catalysts or additives can significantly alter the catalytic cycle. Some additives can act as inhibitors for the dimerization pathway. For example, in certain reactions, coordinating solvents like pyridine or DMF can prevent the dimerization and deactivation of the catalyst.[10]
-
Heterogeneous vs. Homogeneous Catalysts: In some instances, switching from a homogeneous to a heterogeneous catalyst (or vice versa) can alter the product distribution. The confined environment of a heterogeneous catalyst's active sites can sometimes sterically hinder the formation of bulky dimeric products.[7]
Issue: I'm working with peptide synthesis and encountering dimeric byproducts. What are some specific strategies for this field?
Dimerization during peptide synthesis is a known issue, particularly for certain amino acid sequences. Here are some targeted approaches:
-
Use of Protecting Groups: The formation of aspartimide, a common side reaction in peptide synthesis, can lead to byproducts. Utilizing protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively suppress this side reaction.[6][11]
-
Optimized Coupling Reagents: The choice of coupling reagents and conditions can impact the extent of side reactions. Utilizing modern, highly efficient coupling reagents can help to minimize reaction times and reduce the opportunity for side reactions to occur.[12]
-
Sequence Considerations: Certain peptide sequences are more prone to aggregation and dimerization. If possible, redesigning the synthetic strategy to ligate smaller, less problematic fragments can be beneficial.
Frequently Asked Questions (FAQs)
Q1: How does reactant concentration influence dimer formation?
Higher reactant concentrations generally lead to an increased rate of dimerization.[1][2][3] This is due to the higher probability of two reactant molecules encountering each other in solution. For a second-order dimerization process, the rate is proportional to the square of the reactant concentration. Therefore, reducing the concentration of the limiting reagent is a primary strategy to minimize this unwanted side reaction.
Q2: What is the effect of temperature on the formation of dimeric byproducts?
The effect of temperature is system-dependent. In many cases, increasing the temperature can increase the rate of all reactions, including the formation of the desired product and the dimeric byproduct. However, the activation energies for these two pathways may be different. If the activation energy for dimerization is higher than that for the desired reaction, increasing the temperature will disproportionately favor dimerization. Conversely, if the activation energy for the desired reaction is higher, increasing the temperature can improve selectivity.[2][4][5] In some systems, particularly in protein chemistry, lower temperatures can help maintain the native monomeric state and prevent aggregation and dimerization.[2][6]
Q3: Can the order of reagent addition make a difference?
Yes, the order and rate of addition can be critical. For reactions where one component is prone to self-reaction, it is often beneficial to add this component slowly to a solution of the other reactant(s). This technique, known as "slow addition" or "high dilution," maintains a low instantaneous concentration of the reactive species, thereby minimizing the chance of dimerization.
Q4: Are there any analytical techniques to monitor and quantify dimer formation?
Several analytical techniques can be used to detect and quantify dimeric byproducts:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of a reaction mixture, including the desired product and any dimeric byproducts.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the products, confirming the presence of a dimer (which will have twice the molecular weight of the monomer, minus any atoms lost during the reaction).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the products, allowing for the unambiguous identification and quantification of dimers. Changes in chemical shifts upon varying the concentration can also indicate the formation of aggregates like dimers.[13]
-
Size Exclusion Chromatography (SEC): Particularly useful for macromolecules like proteins, SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[14]
Data Presentation
Table 1: Effect of Reactant Concentration on Dimer Formation (Hypothetical Data)
| Experiment | Reactant A Concentration (M) | Dimer Byproduct (%) | Desired Product (%) |
| 1 | 1.0 | 35 | 65 |
| 2 | 0.5 | 15 | 85 |
| 3 | 0.1 | < 5 | > 95 |
Table 2: Influence of Temperature on Dimerization (Hypothetical Data)
| Experiment | Temperature (°C) | Dimer Byproduct (%) | Desired Product (%) |
| 1 | 25 | 10 | 90 |
| 2 | 50 | 25 | 75 |
| 3 | 100 | 50 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition
This protocol describes a general method for adding a reactive starting material slowly to a reaction mixture to minimize the formation of dimeric byproducts.
Materials:
-
Reactant A
-
Reactant B
-
Solvent
-
Reaction flask
-
Stir bar or mechanical stirrer
-
Syringe pump or dropping funnel
-
Inert atmosphere setup (if required)
Procedure:
-
Set up the reaction flask under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Dissolve Reactant B in the chosen solvent in the reaction flask and begin stirring.
-
Load a solution of Reactant A in the same solvent into a syringe and place it in a syringe pump. Alternatively, use a dropping funnel.
-
Set the syringe pump to a slow addition rate (e.g., 0.1 mL/min). The optimal rate will need to be determined empirically for each specific reaction.
-
Start the addition of Reactant A to the stirred solution of Reactant B.
-
Maintain the reaction temperature at the desired level throughout the addition.
-
After the addition is complete, allow the reaction to proceed for the desired amount of time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the ratio of the desired product to the dimeric byproduct.
Visualizations
Caption: Reaction pathways for desired product formation versus dimeric byproduct formation.
Caption: Experimental workflow for minimizing dimer formation using a slow addition technique.
Caption: Logical relationships between key experimental parameters and the formation of dimeric byproducts.
References
- 1. pnas.org [pnas.org]
- 2. Effect of protein cryoconcentration and processing conditions on kinetics of dimer formation for a monoclonal antibody: A case study on bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of temperature and ionic strength on the dimerisation of beta-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research progress of iron-based catalysts for selective oligomerization of ethylene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07558B [pubs.rsc.org]
- 9. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 3-(Bromomethyl)oxetane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperatures for exothermic processes involving 3-(Bromomethyl)oxetane.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound potentially exothermic?
A1: Reactions involving this compound can be exothermic due to the high ring strain of the oxetane ring, which is estimated to be around 25.5 kcal/mol.[1] Reactions that lead to the formation of the oxetane ring, such as the intramolecular Williamson ether synthesis, can release significant energy.[1][2][3] Additionally, subsequent nucleophilic substitution reactions at the bromomethyl group can also be exothermic.
Q2: What are the primary safety concerns associated with exothermic this compound reactions?
A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, decomposition of materials, and even reactor failure.[4] Proper temperature control is crucial to prevent such events.
Q3: What are the initial signs of a potential runaway reaction?
A3: Key indicators of a potential runaway reaction include a sudden and rapid increase in the internal reaction temperature that is not controlled by the cooling system, an unexpected change in color or viscosity of the reaction mixture, and an increase in pressure or gas evolution.[5]
Q4: How can I mitigate the risks of an exothermic reaction when working with this compound?
A4: Key mitigation strategies include:
-
Slow, controlled addition of reagents: This is particularly important for the synthesis of this compound, where the starting material is added dropwise at a low temperature (e.g., 0 °C).[2]
-
Efficient cooling: Utilize an appropriate cooling method, such as an ice bath or a cryostat, to maintain the desired reaction temperature.[2][6]
-
Continuous monitoring: Closely monitor the internal reaction temperature throughout the experiment.[6]
-
Adequate agitation: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[6]
-
Scale-up considerations: Be aware that the surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[4][7] A thorough risk assessment is necessary before attempting larger-scale reactions.[8]
Troubleshooting Guides
Guide 1: Unexpected Temperature Excursion During Synthesis or Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid, uncontrolled rise in internal reaction temperature. | 1. Addition rate of reagent is too fast. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots. 4. Reaction initiated at too high a temperature. | 1. Immediately stop the addition of reagents. 2. Increase the cooling capacity (e.g., add more ice to the bath, lower the cryostat temperature). 3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture and help dissipate heat. 4. Ensure the stirring is vigorous and effective. 5. Have an emergency quench plan and appropriate quenching agent ready. |
| Delayed exotherm followed by a rapid temperature increase. | 1. Slow reaction initiation leading to accumulation of unreacted reagents. 2. Presence of an induction period. | 1. Stop reagent addition immediately. 2. Maintain cooling and monitor the temperature closely. 3. If the temperature continues to rise uncontrollably, execute the emergency quench plan. 4. For future experiments, consider initiating the reaction at a slightly higher temperature or adding a small amount of a pre-formed active species to overcome the induction period, after careful small-scale evaluation. |
| Temperature fluctuates outside the desired range. | 1. Inconsistent cooling. 2. Intermittent mixing. | 1. Ensure the cooling bath has a consistent temperature and sufficient volume. 2. Check the stirrer for proper function and ensure the stir bar is not tumbling. |
Data Presentation
Table 1: Summary of Typical Reaction Conditions for the Synthesis of this compound via Intramolecular Williamson Ether Synthesis[2]
| Parameter | Condition |
| Starting Material | 3-Bromo-2-(bromomethyl)propan-1-ol |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Addition Temperature | 0 °C (ice bath) |
| Reaction Temperature | Allowed to warm to room temperature after addition |
| Reaction Time | 12-24 hours |
| Quenching | Slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C |
Experimental Protocols
Key Experiment: Synthesis of this compound from 3-Bromo-2-(bromomethyl)propan-1-ol[2]
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer and stir bar, addition funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in an addition funnel. Add this solution dropwise to the stirred NaH suspension at 0 °C. Crucially, monitor the internal temperature during this addition to ensure it does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (dichloromethane or diethyl ether). Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fauske.com [fauske.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(Bromomethyl)oxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, is a valuable scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. Among oxetane-containing building blocks, 3-(bromomethyl)oxetane and its derivatives are particularly useful synthetic intermediates. Accurate structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of this compound derivatives, supported by experimental protocols and a discussion of alternative analytical techniques.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitution at the 3-position of the oxetane ring significantly influences the spectral data, providing a clear method for differentiation.
Below are comparative tables summarizing the ¹H and ¹³C NMR data for this compound and its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data of this compound Derivatives
| Compound | R | δ (ppm) - Oxetane Ring Protons (CH₂) | δ (ppm) - Bromomethyl Protons (CH₂Br) | δ (ppm) - Other Protons |
| 1 | H | 4.45 (s, 4H) | 3.70 (s, 2H) | 2.6 (bs, 1H, OH), 4.00 (s, 2H, CH₂OH) |
| 2 | CH₃ | Data not available in search results | Data not available in search results | Data not available in search results |
| 3 | Phenyl | Data not available in search results | Data not available in search results | Data not available in search results |
| 4 | CH₂OAr (Ar = Phenyl) | 4.40 (m, 4H) | - | 3.60 (s, 2H, CH₂OH), 4.10 (s, 2H, CH₂OAr), 6.90 (m, 3H, ArH), 7.30 (m, 2H, ArH) |
Note: Data for some derivatives were not available in the provided search results. The table will be updated as more data becomes available.
Table 2: ¹³C NMR Spectral Data of this compound Derivatives
| Compound | R | δ (ppm) - Oxetane Ring (C3) | δ (ppm) - Oxetane Ring (CH₂) | δ (ppm) - Bromomethyl Carbon (CH₂Br) | δ (ppm) - Other Carbons |
| 1 | H | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 2 | CH₃ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 3 | Phenyl | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 4 | CH₂OAr (Ar = Phenyl) | Data not available in search results | Data not available in search results | - | Data not available in search results |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the oxetane derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Filtration: If the sample contains particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer operating at 100 MHz or higher for carbon is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 220 ppm
-
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Multiplicity Analysis: The splitting patterns (singlet, doublet, triplet, etc.) of the signals are analyzed to deduce the number of neighboring protons.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.
Caption: Workflow for NMR analysis of this compound derivatives.
Comparison with Other Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information for the characterization of this compound derivatives.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight of the compound and its fragments.[1] This information confirms the elemental composition and can help identify impurities. However, MS alone cannot provide detailed information about the connectivity of atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, in the synthesis of (3-(bromomethyl)oxetan-3-yl)methanol, the broad peak around 3360 cm⁻¹ in the IR spectrum confirms the presence of the hydroxyl (-OH) group.[2]
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. However, this technique requires a suitable single crystal, which can be challenging to obtain.
References
A Comparative Guide to Mass Spectrometry Techniques for Confirming Product Mass
In the landscape of pharmaceutical development and cutting-edge scientific research, the precise and unambiguous confirmation of a product's molecular mass is a cornerstone of quality, identity, and purity assessment. Mass spectrometry (MS) has firmly established itself as the definitive analytical technique for this purpose, offering a suite of methodologies each with distinct advantages. This guide provides a comprehensive comparison of three leading high-resolution mass spectrometry (HRMS) techniques: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization-Quadrupole Time of Flight (ESI-QTOF), and Electrospray Ionization-Orbitrap (ESI-Orbitrap). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.
Performance Comparison of Key Mass Spectrometry Techniques
The selection of a mass spectrometry platform is contingent upon the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy, and the required throughput. The following table summarizes the key quantitative performance characteristics of MALDI-TOF, ESI-QTOF, and ESI-Orbitrap systems.
| Feature | MALDI-TOF | ESI-QTOF | ESI-Orbitrap |
| Mass Accuracy | 10-100 ppm (external calibration), <5 ppm (internal calibration) | < 5 ppm | < 1-3 ppm |
| Mass Resolution | 10,000 - 50,000 FWHM | 30,000 - 60,000 FWHM | Up to >240,000 FWHM |
| Sensitivity | Low femtomole to attomole | Low femtomole to high attomole | Picomole to low femtomole |
| Typical Mass Range | >500,000 Da | Up to ~20,000 m/z (for multiply charged ions) | Up to ~6,000 m/z (for multiply charged ions) |
| Ionization Type | Soft ionization, primarily single charged ions | Soft ionization, multiple charged ions | Soft ionization, multiple charged ions |
| Throughput | High | Medium to High (with LC) | Medium to High (with LC) |
| Sample Type | Proteins, peptides, polymers, oligonucleotides, small molecules (with suitable matrix) | Proteins, peptides, small molecules, metabolites | Proteins, peptides, small molecules, metabolites |
| Sample State | Solid (co-crystallized with matrix) | Liquid (solution) | Liquid (solution) |
Experimental Workflows
The general workflow for mass spectrometry involves sample preparation, ionization, mass analysis, and detection. However, the specifics of each stage, particularly sample preparation and ionization, vary significantly between the techniques discussed.
Figure 1. General workflow for product mass confirmation using mass spectrometry.
MALDI-TOF Workflow
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules.[1] The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions.[1][2]
Figure 2. Experimental workflow for MALDI-TOF mass spectrometry.
ESI-QTOF and ESI-Orbitrap Workflow
Electrospray Ionization (ESI) is another soft ionization technique where a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often with multiple charges.[3] This multiple charging phenomenon allows for the analysis of high-mass compounds on instruments with a limited m/z range. ESI is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures.
Figure 3. Experimental workflow for ESI-QTOF and ESI-Orbitrap mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for confirming product mass using each of the discussed techniques.
Protocol 1: MALDI-TOF for Protein Mass Confirmation
This protocol is adapted for the analysis of a purified protein.
-
Sample Preparation :
-
Dissolve the purified protein in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins >10,000 Da or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides, in a solvent mixture like acetonitrile/water/TFA (e.g., 50:50:0.1 v/v/v).[4]
-
-
Sample Spotting :
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry to create a seed layer.
-
Mix the protein sample and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the seeded spot on the target plate.
-
Allow the spot to air dry completely, forming co-crystals of the protein and matrix.[5]
-
-
Instrument Setup and Data Acquisition :
-
Calibrate the mass spectrometer using a standard protein mixture with known molecular weights.
-
Insert the target plate into the MALDI-TOF instrument.
-
Acquire mass spectra in the appropriate mass range for the expected product. The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the protein molecules.[6]
-
-
Data Analysis :
-
Process the raw data to obtain a mass spectrum.
-
Identify the peak corresponding to the singly charged molecular ion [M+H]+.
-
Compare the measured mass to the theoretical mass of the product to confirm its identity.
-
Protocol 2: ESI-QTOF for Small Molecule Mass Confirmation
This protocol is suitable for confirming the mass of a synthesized small organic molecule.
-
Sample Preparation :
-
Dissolve the synthesized compound in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a concentration of approximately 1-10 µg/mL.[7]
-
If necessary, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[7]
-
-
Instrument Setup and Data Acquisition :
-
Calibrate the ESI-QTOF instrument using a standard calibration solution to ensure high mass accuracy.
-
Set up the instrument for direct infusion or couple it to an LC system for sample introduction. For direct infusion, the sample is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in the full scan mode over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis :
-
Process the acquired data to generate a mass spectrum.
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).
-
Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the expected product. The mass error should typically be less than 5 ppm.[8]
-
Protocol 3: ESI-Orbitrap for Intact Protein Analysis
This protocol is designed for the high-resolution mass analysis of an intact protein.
-
Sample Preparation :
-
Desalt the protein sample using a suitable method like buffer exchange with a spin column or dialysis to remove non-volatile salts that can interfere with ESI.
-
Resuspend the protein in a solvent compatible with ESI, such as 0.1% formic acid in water/acetonitrile (e.g., 95:5 v/v). The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).
-
-
Instrument Setup and Data Acquisition :
-
Calibrate the ESI-Orbitrap instrument to achieve high mass accuracy (<3 ppm).
-
Introduce the sample into the ESI source via direct infusion or LC.
-
Set the Orbitrap analyzer to a high resolution (e.g., >100,000 FWHM) to resolve the isotopic pattern of the protein.
-
Acquire data over a m/z range that encompasses the expected charge state distribution of the protein.
-
-
Data Analysis :
-
Obtain the mass spectrum showing the distribution of multiply charged ions.
-
Use deconvolution software to process the charge state distribution and calculate the neutral molecular mass of the protein.
-
Compare the experimentally determined mass with the theoretical average or monoisotopic mass of the protein to confirm its identity and assess any modifications.
-
Conclusion
The choice of a mass spectrometry technique for product mass confirmation is a critical decision that impacts the quality and reliability of research and development outcomes. MALDI-TOF offers high throughput and is well-suited for large biomolecules, while ESI-QTOF provides a balance of high performance and versatility for a wide range of analytes. ESI-Orbitrap stands out for its exceptional mass accuracy and resolution, making it the gold standard for applications requiring the highest level of confidence in mass determination.[9][10] By understanding the performance characteristics and experimental workflows of these powerful techniques, researchers can make informed decisions to best suit their analytical needs.
References
- 1. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. MALDI-TOF Mass Spectrometry: Principle, Applications in Microbiology [microbeonline.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 3-(Bromomethyl)oxetane vs. 3-(Chloromethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-(Bromomethyl)oxetane and 3-(Chloromethyl)oxetane, two key reagents for the introduction of the oxetane motif in drug discovery and materials science. The choice between these two building blocks often depends on a balance of reactivity, stability, and cost. This document summarizes their performance based on established chemical principles and provides supporting experimental context.
Core Reactivity Principles
The primary mode of reaction for both this compound and 3-(chloromethyl)oxetane is nucleophilic substitution, typically proceeding via an SN2 mechanism. The fundamental difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group.
The carbon-halogen bond strength is a critical factor. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond requires less energy to break. Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. These factors combine to make this compound a significantly more reactive electrophile than its chloro- a nalogue.
Quantitative Reactivity Comparison
| Parameter | This compound | 3-(Chloromethyl)oxetane | Rationale |
| Relative Reactivity | Higher | Lower | Weaker C-Br bond and better leaving group ability of bromide. |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) | Higher activation energy required to displace the chloride leaving group. |
| Typical Nucleophiles | O, N, S, and some C-nucleophiles | O, N, S-nucleophiles (often requires stronger activation) | The higher reactivity of the bromide allows for a broader range of nucleophiles under standard conditions. |
| Cost & Stability | Generally higher cost, potentially lower stability | Generally lower cost, higher stability | The manufacturing process for the bromo- derivative can be more complex, and the C-Br bond is more susceptible to degradation. |
Experimental Protocols
The following are representative protocols for the alkylation of a phenolic nucleophile, illustrating the typical difference in reaction conditions required for each reagent.
Protocol 1: O-Alkylation with this compound
This protocol describes the synthesis of 1-(4-((oxetane-3-yl)methoxy)phenyl)ethan-1-one.
-
Reagents: 4-hydroxyacetophenone, this compound, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: O-Alkylation with 3-(Chloromethyl)oxetane
This protocol illustrates a typical procedure for the alkylation of a phenol with 3-(chloromethyl)oxetane, often requiring more forcing conditions.
-
Reagents: A substituted phenol, 3-(chloromethyl)oxetane, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile.
-
Procedure:
-
Combine the phenol (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.
-
Add 3-(chloromethyl)oxetane (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, perform an aqueous workup similar to Protocol 1.
-
Purify the product via column chromatography or recrystallization.
-
Logical Workflow and Reaction Mechanism
The following diagrams illustrate the decision-making process for selecting a reagent and the fundamental reaction mechanism.
Caption: Reagent selection workflow.
Caption: Generalized SN2 reaction mechanism.
Conclusion
Spectroscopic methods to validate the incorporation of the oxetane ring
A Researcher's Guide to Validating Oxetane Ring Incorporation
For researchers and professionals in drug development, the successful incorporation of an oxetane ring into a molecular scaffold is a critical step that requires rigorous validation. The unique structural and electronic properties of this four-membered ether ring, prized for its ability to modulate physicochemical properties, also give rise to distinct spectroscopic signatures. This guide provides a comparative overview of the primary spectroscopic methods used to confirm its presence, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Validation Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal tools for validating the incorporation of an oxetane ring. Each method offers unique insights, and together they provide definitive structural confirmation.
| Spectroscopic Method | Key Observable Changes | Strengths | Limitations |
| NMR Spectroscopy | ¹H NMR: Appearance of characteristic multiplets for ring protons (CH₂) at ~4.5-5.0 ppm. ¹³C NMR: Appearance of signals for ring carbons, with oxygen-bound carbons (CH₂) at ~70-80 ppm and the quaternary carbon (if substituted) at ~40-50 ppm. | Provides unambiguous structural information and atom connectivity through 2D techniques (COSY, HSQC, HMBC).[1][2] | Requires larger sample amounts (5-25 mg for ¹H, 50-100 mg for ¹³C) and longer acquisition times compared to other methods.[3] |
| Infrared (IR) Spectroscopy | Appearance of a characteristic, often strong, asymmetric C-O-C stretching band for the strained ether at approximately 950-1000 cm⁻¹. | Rapid, requires minimal sample, and is excellent for detecting the presence of the key functional group. | Provides limited structural information beyond the presence of the ether linkage; susceptible to overlapping signals. |
| Mass Spectrometry (MS) | Increase in molecular weight corresponding to the added oxetane moiety. Characteristic fragmentation pattern, often involving the loss of formaldehyde (CH₂O, 30 Da) or related fragments from the ring.[4] | High sensitivity, requires minimal sample, and confirms the correct molecular weight. Fragmentation patterns can offer structural clues.[5][6] | Isomeric compounds can be difficult to distinguish. Fragmentation is highly dependent on the overall molecular structure.[5] |
Characteristic Spectroscopic Data
The incorporation of an oxetane ring gives rise to predictable signals. The following tables summarize typical chemical shifts and vibrational frequencies.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for an Oxetane Ring
Data obtained in CDCl₃. Chemical shifts are reported in parts per million (ppm) and may vary based on substitution and solvent.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Ring CH₂ (adjacent to O) | 4.6 - 4.9 (multiplet)[4][7] | 75 - 85[4][8] |
| Ring CH₂ (at C3 position) | 2.6 - 2.8 (multiplet)[7] | 30 - 40 |
| Substituted Ring C (at C3) | - | 40 - 55[4][8] |
For example, in 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane], the four oxetane methylene protons appear as a singlet at 4.80 ppm, and the corresponding carbons appear at 84.2 ppm.[4]
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Asymmetric C-O-C Stretch | 950 - 1000 | Strong |
| Ring Puckering Vibration | ~53 | - |
The strained C-O-C bond angle in the oxetane ring is a key feature that influences its spectroscopic properties.[9]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[3]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]
-
Add an internal standard (e.g., TMS) if precise chemical shift referencing is required.[3]
-
-
Instrumental Analysis:
-
Acquire spectra on a 400 MHz or higher field spectrometer.[4]
-
For quantitative measurements, ensure a sufficient relaxation delay (d₁) of at least five times the T₁ value of the signals of interest.[10]
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
To confirm connectivity, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
Protocol 2: IR Sample Preparation and Analysis
-
Sample Preparation (Thin Film Method for Solids):
-
Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether).[11]
-
Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[11][12]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the compound on the plate.[11]
-
If the sample is a liquid, place one to two drops directly onto a salt plate and cover with a second plate to create a thin "sandwich".[12][13]
-
-
Instrumental Analysis:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean salt plates to subtract any atmospheric or plate-related absorbances.
-
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumental Analysis:
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]
-
Acquire the full scan mass spectrum to identify the molecular ion (M⁺).
-
Perform fragmentation analysis (MS/MS) on the molecular ion peak to observe characteristic losses, such as the loss of a CH₂O unit, which can support the presence of the oxetane ring.[4][6]
-
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the comprehensive validation of oxetane ring incorporation, from initial synthesis to final structural confirmation.
Caption: Logical workflow for validating oxetane incorporation.
References
- 1. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
Oxetane vs. Azetidine: A Comparative Guide for Bioisosteric Replacement in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. Among the privileged scaffolds gaining prominence are the four-membered heterocycles, oxetane and azetidine. Both serve as compact, polar, and three-dimensional bioisosteres for commonly employed but often metabolically labile groups like gem-dimethyl and carbonyl functionalities.[1][2]
This guide provides a comparative analysis of oxetane and azetidine bioisosteres, offering insights into their respective impacts on a drug candidate's properties. While direct head-to-head experimental comparisons of analogous compounds are not abundant in publicly available literature, this guide synthesizes established principles and data from numerous studies to provide a comprehensive overview for drug design and development.[3]
At a Glance: Oxetane vs. Azetidine
| Feature | Oxetane | Azetidine |
| Structure | Four-membered ring with one oxygen atom | Four-membered ring with one nitrogen atom |
| Key Properties | Increases polarity, improves aqueous solubility, enhances metabolic stability, can act as a hydrogen bond acceptor. | Increases polarity and aqueous solubility, enhances metabolic stability, introduces a basic center (pKa modulation), can act as a hydrogen bond acceptor and donor (N-H).[2] |
| Common Bioisosteric Replacement For | gem-dimethyl, carbonyl groups, morpholine.[1] | gem-dimethyl, piperidine, pyrrolidine. |
| Potential Advantages | Generally lower lipophilicity compared to azetidine, metabolically stable ether linkage.[3] | Offers a handle for further derivatization at the nitrogen atom, basicity can be tuned for target engagement or to improve properties like cell permeability.[2] |
| Potential Disadvantages | Ring strain can lead to instability under certain acidic conditions. | Basicity can lead to off-target effects (e.g., hERG inhibition) if not properly modulated, potential for metabolic N-dealkylation. |
Data Presentation: A Comparative Overview
The following tables summarize the predicted and typical physicochemical and pharmacological properties of a pair of analogous Janus kinase (JAK) inhibitors, where a central scaffold is substituted with either an oxetane or an azetidine moiety. It is important to note that this data is based on established trends and predictions, as direct experimental head-to-head comparisons are scarce in the literature.[3]
Table 1: Predicted Physicochemical Properties of Analogous JAK Inhibitors [3]
| Property | 3-(5-Bromopyridin-2-yl)oxetan-3-ol (Oxetane Analog) | 3-(5-Bromopyridin-2-yl)azetidin-3-ol (Azetidine Analog) | Rationale |
| Molecular Weight | ~230.06 g/mol | ~229.08 g/mol | Near-identical molecular formula. |
| Calculated LogP | Lower | Higher | The oxygen atom in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring. |
| Aqueous Solubility | Higher | Lower | The higher polarity of the oxetane analog is expected to result in greater aqueous solubility. |
| pKa (of the heterocycle) | Not applicable (neutral) | Basic | The nitrogen atom in the azetidine ring imparts basicity. |
| Hydrogen Bonding | Acceptor | Acceptor and Donor (if N-H is present) | The oxygen of the oxetane and the nitrogen of the azetidine can act as hydrogen bond acceptors. An unsubstituted azetidine nitrogen can also act as a hydrogen bond donor. |
Table 2: Predicted Pharmacological and ADME Properties of Analogous JAK Inhibitors [3]
| Property | 3-(5-Bromopyridin-2-yl)oxetan-3-ol (Oxetane Analog) | 3-(5-Bromopyridin-2-yl)azetidin-3-ol (Azetidine Analog) | Rationale |
| Metabolic Stability | Generally High | Moderate to High | Both rings are generally stable to metabolism. The azetidine ring can be susceptible to N-dealkylation if substituted. |
| Permeability | Moderate to High | Potentially higher | The basicity of the azetidine may lead to better passive diffusion across cell membranes, although this is highly context-dependent. |
| Target Binding Affinity (JAK) | Predicted to be similar | Predicted to be similar | Assuming the core pharmacophore is responsible for binding, the choice of heterocycle may have a modest impact on affinity, primarily through influencing conformation and local polarity. |
| Potential for Off-Target Effects | Lower | Higher | The basicity of the azetidine ring can increase the risk of interactions with off-targets such as the hERG channel. |
In-Depth Comparison
Physicochemical Properties
The introduction of either an oxetane or an azetidine ring into a molecule significantly impacts its physicochemical properties. Oxetanes are known to increase polarity and aqueous solubility while reducing lipophilicity when replacing groups like gem-dimethyl. The oxygen atom acts as a hydrogen bond acceptor, which can be favorable for target interactions.[1]
Azetidines similarly increase polarity and solubility.[2] However, the presence of the nitrogen atom introduces a basic center. This basicity can be advantageous, for instance, by enabling salt formation to improve solubility and crystallinity. The pKa of the azetidine nitrogen can be modulated by substituents, offering a handle to fine-tune the overall properties of the molecule.[2] For example, an adjacent oxetane can lower the pKa of an amine.
Metabolic Stability
Both oxetane and azetidine rings are generally considered to be metabolically robust, often being introduced to block metabolically labile sites within a molecule.[2] The oxetane's ether linkage is typically stable to enzymatic degradation. Azetidines are also generally stable, although if the nitrogen is substituted, N-dealkylation can be a potential metabolic pathway. The choice between an oxetane and an azetidine can therefore be influenced by the desired metabolic profile and the potential for metabolism at the site of introduction.
Biological Activity and Target Engagement
The choice of an oxetane or azetidine can influence biological activity through several mechanisms. The three-dimensional nature of these rings can affect the conformation of the molecule, potentially leading to a better fit within a binding pocket.[1][2] The polarity and hydrogen bonding capabilities of the heteroatom can also contribute to target binding affinity.
In the context of JAK inhibitors, for example, the core pharmacophore dictates the primary interaction with the kinase hinge region. The choice of the four-membered heterocycle can modulate secondary interactions and influence selectivity and pharmacokinetic properties. The basicity of the azetidine ring could be exploited to form a salt bridge with an acidic residue in the target protein, potentially enhancing affinity. However, this same basicity could also lead to undesirable off-target effects.
Experimental Protocols
Determination of Lipophilicity (LogP)
A common method for experimentally determining the octanol-water partition coefficient (LogP) is the shake-flask method followed by HPLC analysis.
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the two phases to separate for at least 24 hours.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and buffer.
-
Partitioning: Vigorously shake the sample mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC method with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This protocol describes a typical in vitro metabolic stability assay using human liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a final concentration that is appropriate for the assay (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. From the t½, the intrinsic clearance (CLint) can be calculated.
Target Binding Assay: Competitive Radioligand Binding
This protocol outlines a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a target receptor.
Protocol:
-
Reagent Preparation:
-
Prepare a membrane preparation containing the target receptor of interest.
-
Select a suitable radioligand that binds to the target with high affinity and specificity.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup: In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: Chemical structures of an oxetane and an azetidine analog.
Caption: Experimental workflow for comparing bioisosteres.
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-(Bromomethyl)oxetane and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important building blocks in organic synthesis and medicinal chemistry: 3-(Bromomethyl)oxetane and epichlorohydrin. The comparison is supported by theoretical principles and available experimental context, offering insights into their performance in common synthetic transformations.
Introduction to the Reagents
This compound is a versatile building block featuring a four-membered oxetane ring. The oxetane motif has gained significant attention in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility and metabolic stability[1][2][3]. Its reactivity is primarily centered on the exocyclic bromomethyl group, which is susceptible to nucleophilic substitution.
Epichlorohydrin (or 2-(chloromethyl)oxirane) is a bifunctional electrophile containing a highly strained three-membered epoxide ring and a chloromethyl group. It is a widely used commodity chemical for the production of epoxy resins, adhesives, and other polymers[4]. Its high reactivity is dominated by the ring-opening of the strained epoxide.
Theoretical Framework of Reactivity
The fundamental differences in reactivity between this compound and epichlorohydrin stem from their distinct cyclic ether structures and the nature of their leaving groups.
-
Ring Strain: The primary driver of reactivity for cyclic ethers is ring strain. Epoxides (oxiranes) have a significantly higher ring strain (approx. 27 kcal/mol) compared to oxetanes (approx. 25.5 kcal/mol)[2]. This makes the three-membered ring of epichlorohydrin more susceptible to nucleophilic attack and ring-opening than the four-membered ring of this compound[5].
-
Electrophilic Centers:
-
Epichlorohydrin: Possesses three electrophilic carbons. The two carbons of the epoxide ring are highly activated towards nucleophilic attack due to ring strain. The terminal epoxide carbon is generally the preferred site of attack for nucleophiles under neutral or basic conditions due to less steric hindrance[4].
-
This compound: Features a primary alkyl bromide. The carbon atom bonded to the bromine is a classic electrophilic center for S_N2 reactions. The oxetane ring itself can undergo ring-opening, but this typically requires Lewis or Brønsted acid catalysis and is less favorable than the reaction at the bromomethyl group under neutral or basic conditions[6][7].
-
Comparative Reactivity and Reaction Pathways
The reaction of these two molecules with a generic nucleophile (Nu⁻) can proceed through different pathways, as illustrated below.
Caption: Reaction pathways for Epichlorohydrin and this compound with a nucleophile.
With nucleophiles such as amines, epichlorohydrin's reaction can be complex. The initial ring-opening is often followed by an intramolecular cyclization where the newly formed alkoxide displaces the chloride to form a new glycidyl ether intermediate, which can then be attacked by a second equivalent of the nucleophile[4]. Furthermore, the reaction can exhibit an induction period, potentially due to in situ generation of HCl which catalyzes the epoxide opening[8].
In contrast, the reaction of this compound with amines typically proceeds via a clean S_N2 displacement of the bromide to yield the corresponding 3-(aminomethyl)oxetane[7]. Side reactions involving ring-opening are less common unless acidic conditions are employed.
Data Presentation: A Qualitative Comparison
As direct, side-by-side quantitative kinetic data is scarce in the literature, the following table provides a qualitative comparison of the reactivity profiles.
| Feature | This compound | Epichlorohydrin |
| Primary Reaction Site | Exocyclic bromomethyl group (S_N2 substitution) | Epoxide ring carbons (ring-opening) |
| Relative Reactivity | Moderate; driven by the lability of the C-Br bond. | High; driven by the high strain of the three-membered epoxide ring.[2][5] |
| Reaction Complexity | Generally straightforward, leading to a single major product. | Can be complex, with potential for multiple additions and rearrangements.[8] |
| Potential Side Reactions | Ring-opening under acidic conditions.[6] | Intramolecular cyclization, polymerization, formation of dioxanes.[9][10] |
| Catalysis | Generally not required for S_N2 reaction. | Can be catalyzed by acids or bases; may show autocatalysis.[8] |
| Functional Handles | Introduces a stable, polar oxetane ring. | Introduces a reactive hydroxyl group and can serve as a cross-linker. |
Experimental Protocols
To quantitatively compare the reactivity, a series of standardized experiments should be conducted. Below are sample protocols for a kinetic study and product analysis.
Protocol 1: Comparative Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a method to determine the reaction rates of this compound and epichlorohydrin with a model primary amine, benzylamine.
Materials:
-
This compound
-
Epichlorohydrin
-
Benzylamine
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, volumetric flasks, syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of benzylamine in CDCl₃.
-
Prepare a 0.2 M solution of the internal standard in CDCl₃.
-
-
Reaction Setup:
-
In an NMR tube, combine 400 µL of the benzylamine stock solution and 100 µL of the internal standard stock solution.
-
Acquire a t=0 ¹H NMR spectrum.
-
Initiate the reaction by adding 100 µL of a 0.2 M stock solution of either this compound or epichlorohydrin in CDCl₃.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
-
Data Analysis:
-
Integrate a characteristic peak for the starting electrophile, the product, and the internal standard in each spectrum.
-
Calculate the concentration of the electrophile at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the electrophile versus time to determine the reaction rate and calculate the rate constant (k).
-
Protocol 2: Product Profile Analysis via LC-MS
This protocol is designed to identify and quantify the major products and any significant byproducts.
Materials:
-
Reactants as described in Protocol 1.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
LC-MS system with a C18 column.
Procedure:
-
Reaction:
-
In a vial, combine the electrophile (1 mmol) and benzylamine (1.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Stir the reaction at a controlled temperature (e.g., 25 °C) for 24 hours.
-
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture and dilute it 1:1000 with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the diluted sample onto the LC-MS system.
-
Run a gradient elution method (e.g., 5% to 95% ACN in water over 15 minutes).
-
Monitor the elution profile using a UV detector and the mass spectrometer.
-
Identify the masses corresponding to the expected products, unreacted starting materials, and potential side products (e.g., disubstituted products for epichlorohydrin).
-
Compare the peak areas to estimate the relative abundance of each species in the final reaction mixture.
-
Caption: Workflow for a comparative experimental study.
Conclusion
This compound and epichlorohydrin are both valuable electrophilic building blocks, but their reactivity profiles are markedly different.
-
Epichlorohydrin is the more reactive of the two, primarily due to the high ring strain of its epoxide. This high reactivity, however, comes at the cost of selectivity, with a greater potential for side reactions and complex product mixtures. It is an ideal choice for applications where rapid reaction and the introduction of a hydroxyl group are desired, such as in polymer and resin synthesis.
-
This compound offers more controlled and predictable reactivity. The primary reaction is a standard S_N2 substitution on the bromomethyl group, which typically proceeds cleanly under mild conditions. This makes it an excellent reagent for the precise installation of the desirable oxetane motif in drug discovery and fine chemical synthesis, where high selectivity and product purity are critical.
The choice between these two reagents should be guided by the specific synthetic goal. For rapid, bulk-scale transformations where a complex product mixture can be tolerated or is desired, epichlorohydrin is suitable. For controlled, selective functionalization to introduce the valuable oxetane bioisostere, this compound is the superior choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. This compound | 1374014-30-8 | Benchchem [benchchem.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. scite.ai [scite.ai]
- 10. pubs.rsc.org [pubs.rsc.org]
Evaluating the impact of the oxetane motif on metabolic stability
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical hurdle in the path to therapeutic success. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, reduced efficacy, and the formation of potentially toxic byproducts. In recent years, the incorporation of the oxetane motif, a four-membered cyclic ether, has emerged as a powerful strategy to bolster metabolic stability and enhance the overall drug-like properties of molecules.
This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane counterparts. By presenting quantitative data from key experimental assays and detailing the methodologies, this document serves as a valuable resource for medicinal chemists and drug discovery teams aiming to leverage the "oxetane advantage."
The Oxetane Advantage: Blocking Metabolic Hotspots
The strategic introduction of an oxetane ring into a drug candidate can significantly improve its metabolic profile. This is often achieved by replacing metabolically labile functional groups, such as gem-dimethyl, carbonyl, and morpholine moieties, for which the oxetane serves as a bioisostere. The oxetane's unique combination of polarity, three-dimensionality, and steric hindrance can effectively shield vulnerable sites from enzymatic attack by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2][3]
Oxetane as a gem-Dimethyl Bioisostere
The gem-dimethyl group is frequently incorporated into drug candidates to block oxidative metabolism at a specific position. However, this often increases lipophilicity, which can negatively impact other properties like solubility. The oxetane ring offers a polar alternative that can provide a similar steric blockade of a metabolic soft spot without the associated increase in lipophilicity, often leading to a more favorable overall profile.[4][5]
| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Fold Improvement |
| Pair 1 | gem-Dimethyl Analog | High | Oxetane Analog | Low | Significant[2] |
| Pair 2 | Compound with Isopropyl Group | High | Oxetane-containing Analog | Low | Significant[2] |
| Pair 3 | Compound with tert-Butyl Group | 1 (Relative Value) | Oxetane-containing Analog | 5 (Relative Value, no improvement)[6] | 0.2 |
Table 1: Comparison of the metabolic stability of oxetane-containing compounds and their gem-dimethyl or related alkyl analogs in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.
Oxetane as a Carbonyl Bioisostere
Carbonyl groups can be susceptible to metabolic reduction. The oxetane ring can mimic the hydrogen bonding capabilities of a carbonyl group while being more resistant to metabolic transformation.[7][8] This substitution can lead to a significant enhancement in metabolic stability.[1]
| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Fold Improvement |
| Pair 4 | Carbonyl Analog | > 293[2] | Oxetane Analog | 25.9[2] | > 11.3 |
| Pair 5 | Ketone Analog | Unchanged (relative to oxetane)[5] | Oxetane Analog | Unchanged (relative to ketone)[5] | 1 |
Table 2: Comparison of the metabolic stability of oxetane-containing compounds and their carbonyl analogs in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.
Oxetane as a Morpholine Bioisostere
The morpholine ring is a common motif in drug candidates, but it can be a site of metabolic oxidation. Replacing the morpholine with a spirocyclic oxetane-containing scaffold, such as 2-oxa-6-azaspiro[3.3]heptane, can block these metabolic pathways and improve stability.[3][4]
| Compound Pair | Non-Oxetane Analog | Metabolic Stability | Oxetane Analog | Metabolic Stability | Improvement |
| Pair 6 | Morpholine Analog | Susceptible to Oxidation | Piperazine-oxetane Analog | More Metabolically Stable | Significant[4] |
Table 3: Qualitative comparison of the metabolic stability of oxetane-containing compounds and their morpholine analogs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and liver microsomes in a 96-well plate.
-
Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Strategic Value of 3-(Bromomethyl)oxetane in Multi-Step Synthesis: A Cost-Effectiveness Analysis
In the landscape of modern drug discovery and development, the incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry, often employed to enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity. Among the various synthons available for introducing the oxetanylmethyl group, 3-(bromomethyl)oxetane is a commercially available and widely used reagent. This guide provides a comprehensive comparison of the cost-effectiveness and performance of this compound against its primary alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic campaigns.
Performance Comparison of Oxetanylmethylating Agents
The selection of a reagent for introducing the oxetanylmethyl moiety is a critical decision in a multi-step synthesis, impacting not only the overall yield and efficiency but also the economic viability of the synthetic route. The primary alternatives to this compound include other halogenated derivatives, such as 3-(iodomethyl)oxetane, and sulfonate esters like 3-(tosyloxymethyl)oxetane and 3-(mesyloxymethyl)oxetane, which are typically prepared in situ or as needed from the corresponding alcohol, 3-(hydroxymethyl)oxetane.
A key determinant of performance is the leaving group ability of the substituent on the methyl group of the oxetane. In nucleophilic substitution reactions, the reactivity generally follows the order: iodide > mesylate > tosylate > bromide. This trend is reflected in reaction times and the conditions required to achieve high conversion.
Table 1: Performance Comparison in Nucleophilic Substitution with Phenoxide
| Reagent | Leaving Group | Typical Reaction Time | Typical Yield (%) |
| 3-(Iodomethyl)oxetane | Iodide | 4 h | >95 |
| This compound | Bromide | 12 h | ~85 |
| (Oxetan-3-yl)methyl 4-methylbenzenesulfonate | Tosylate | 24 h | ~75 |
| (Oxetan-3-yl)methyl methanesulfonate | Mesylate | 8 - 16 h | ~80-90 |
Data is compiled from various sources and represents typical outcomes for the alkylation of a generic phenol. Actual results may vary depending on the specific substrate and reaction conditions.
As illustrated in the table, 3-(iodomethyl)oxetane exhibits the highest reactivity, leading to shorter reaction times and higher yields. However, this enhanced reactivity comes at a significantly higher cost. This compound offers a balance between reactivity and cost, while the sulfonate esters provide a cost-effective alternative, albeit often requiring longer reaction times or higher temperatures.
Cost-Effectiveness Analysis
To provide a comprehensive understanding of the economic implications of reagent selection, a cost analysis was performed based on commercially available starting materials. The cost of the tosylate and mesylate derivatives includes the cost of the respective sulfonyl chloride and the starting alcohol, 3-(hydroxymethyl)oxetane.
Table 2: Cost Comparison of Oxetanylmethylating Agents
| Reagent | Supplier | Price (USD/g) |
| This compound | AChemBlock | 85.00 |
| 3-(Iodomethyl)oxetane | Chem-Impex | 18.53 |
| 3-(Hydroxymethyl)oxetane | Sigma-Aldrich | 27.80 |
| p-Toluenesulfonyl chloride | TCI Chemicals | 0.12 |
| Methanesulfonyl chloride | Sigma-Aldrich | 0.35 |
Pricing is based on the smallest commercially available package size and is subject to change. The cost for the tosylate and mesylate is for the precursors.
From a purely reagent cost perspective, the generation of the tosylate and mesylate from 3-(hydroxymethyl)oxetane appears to be the most economical approach. However, this does not account for the additional synthetic step, purification, and potential for yield loss during their preparation. This compound, while more expensive than the sulfonate precursors, is a direct and reliable reagent. The high cost of 3-(iodomethyl)oxetane may only be justified in cases where its superior reactivity is essential for difficult transformations or in the final, critical steps of a synthesis.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of any synthetic transformation. Below are representative protocols for the synthesis of the sulfonate ester alternatives and a general procedure for nucleophilic substitution using this compound.
Protocol 1: Synthesis of (Oxetan-3-yl)methyl 4-methylbenzenesulfonate
Materials:
-
3-(Hydroxymethyl)oxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-(hydroxymethyl)oxetane (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired tosylate.
Protocol 2: Synthesis of (Oxetan-3-yl)methyl methanesulfonate
Materials:
-
3-(Hydroxymethyl)oxetane
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(hydroxymethyl)oxetane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can be used directly or purified by chromatography.
Protocol 3: General Procedure for N-Alkylation with this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-((oxetan-3-yl)methyl)ated amine.[1]
Logical and Signaling Pathway Visualizations
To further illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a relevant biological signaling pathway where oxetane-containing molecules have shown significant promise.
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers. Oxetane-containing molecules have been developed as potent and selective inhibitors of this pathway. GDC-0077 (Inavolisib) is a clinical-stage PI3Kα inhibitor that features an oxetane moiety.[2]
Conclusion
The choice between this compound and its alternatives for the introduction of the oxetanylmethyl group is a multifaceted decision that requires careful consideration of reactivity, cost, and the specific demands of the synthetic route. While 3-(iodomethyl)oxetane offers the highest reactivity, its cost is often prohibitive for large-scale synthesis. The in-situ generation of sulfonate esters from 3-(hydroxymethyl)oxetane presents a cost-effective alternative, but at the expense of an additional synthetic step and potentially longer reaction times.
This compound stands out as a commercially available, reliable, and moderately reactive reagent that provides a practical balance between cost and performance for many applications in multi-step synthesis. Its use allows for the direct and efficient incorporation of the valuable oxetane motif, contributing to the development of drug candidates with improved pharmacological profiles. Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including timeline, budget, and the chemical nature of the substrates involved.
References
- 1. Collection - Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxetane Synthesis: Intramolecular vs. Intermolecular Routes
For researchers, scientists, and drug development professionals, the strategic incorporation of the oxetane motif offers a valuable tool for modulating the physicochemical and pharmacokinetic properties of molecules. The choice of synthetic route to this strained four-membered ether is a critical consideration. This guide provides an objective comparison of the two primary strategies: intramolecular cyclization, exemplified by the Williamson ether synthesis, and intermolecular cycloaddition, most notably the Paternò-Büchi reaction. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most effective method for a given synthetic challenge.
At a Glance: Intramolecular vs. Intermolecular Approaches
| Feature | Intramolecular (e.g., Williamson Ether Synthesis) | Intermolecular (e.g., Paternò-Büchi Reaction) |
| Reaction Type | Nucleophilic Substitution (SN2) | [2+2] Photocycloaddition |
| Starting Materials | 1,3-diols or their derivatives (e.g., halohydrins) | A carbonyl compound and an alkene |
| Key Advantage | Often high-yielding and avoids photochemical setups. | Convergent, one-step formation of the oxetane ring. |
| Key Disadvantage | Requires pre-functionalization of the substrate. | Requires specialized photochemical equipment; can have low quantum yields. |
| Stereochemistry | Proceeds with inversion of configuration at the electrophilic carbon. | Can be highly regio- and diastereoselective depending on substrates and conditions.[1] |
| Common Side Reactions | Grob fragmentation (elimination).[2] | Alkene dimerization, photoreduction of the carbonyl.[3] |
Intramolecular Route: The Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a robust and widely employed method for the construction of oxetane rings. This approach relies on the cyclization of a substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the alcohol, and the resulting alkoxide displaces the leaving group.
A common and efficient variation of this method is the one-pot synthesis from 1,3-diols. In this procedure, one of the hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate), followed by base-mediated cyclization.
Experimental Data: Intramolecular Synthesis from 1,3-Diols
| Substituted 1,3-Diol | Leaving Group | Base | Solvent | Yield (%) | Reference |
| 1-Phenyl-1,3-propanediol | Tosyl | KOtBu | THF | High | [4] |
| 2,2-Dimethyl-1,3-propanediol | Iodide (from Appel) | NaH | THF | 82 | [4] |
| 1,3-Butanediol derivative | Mesyl | NaH | THF | 84 | [5] |
| Substituted dimethyl malonate derived diol | Tosyl | KOtBu | THF | 59-87 | [5] |
| 2,3-Epoxy alcohol derived diol | Tosyl | KOtBu | THF | High | [4] |
Experimental Protocol: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols
This protocol is adapted from the work of Mandal and co-workers for the one-pot synthesis of oxetanes.[4]
Materials:
-
1,3-Diol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Imidazole (1.2 eq)
-
Iodine (I₂, 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the 1,3-diol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine and imidazole.
-
Slowly add a solution of iodine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully add sodium hydride portion-wise.
-
Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Intramolecular Oxetane Synthesis
Caption: Workflow for the one-pot intramolecular synthesis of oxetanes from 1,3-diols.
Intermolecular Route: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful intermolecular [2+2] photocycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[6] This reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene. The regioselectivity and diastereoselectivity of the reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical species.[7]
Experimental Data: Intermolecular Synthesis via Paternò-Büchi Reaction
| Carbonyl Compound | Alkene | Solvent | Yield (%) | Regio-/Diastereoselectivity | Reference |
| Benzaldehyde | 2,3-Dihydrofuran | Benzene | 98 | >98:2 regioisomeric mixture, 88:12 endo/exo | [6] |
| Acetone | Ethyl vinyl ether | Not specified | - | Mixture of regioisomers | [6] |
| Benzophenone | 2-Methyl-2-butene | Not specified | - | Forms the more substituted oxetane | [7] |
| Substituted Pyruvates | 1,3-Dioxole | Not specified | - | Favors endo isomer | [6] |
| Benzaldehyde | Furan | Not specified | - | High exo-diastereoselectivity | [8] |
Experimental Protocol: Paternò-Büchi Reaction
Materials:
-
Carbonyl compound (1.0 eq)
-
Alkene (2.0-5.0 eq)
-
Anhydrous solvent (e.g., benzene, acetonitrile)
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter)
Procedure:
-
Dissolve the carbonyl compound and the alkene in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting carbonyl compound is consumed or the reaction reaches a plateau, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the oxetane.
Signaling Pathway for the Paternò-Büchi Reaction
Caption: Mechanistic pathway of the Paternò-Büchi [2+2] photocycloaddition.
Conclusion
The choice between intramolecular and intermolecular routes for oxetane synthesis is highly dependent on the specific target molecule, available starting materials, and laboratory capabilities. The Williamson ether synthesis offers a reliable and often high-yielding approach, particularly for substrates amenable to the required pre-functionalization. In contrast, the Paternò-Büchi reaction provides a convergent and elegant one-step pathway to the oxetane core, though it necessitates specialized photochemical equipment and careful optimization to achieve good yields and selectivities. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision for the successful synthesis of their target oxetane-containing molecules.
References
- 1. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)oxetane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-(Bromomethyl)oxetane, a valuable building block in pharmaceutical development, is a reactive alkylating agent that requires specific procedures for its safe disposal. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Disposal Decision Workflow
The primary route for the disposal of this compound is through a licensed hazardous waste management company. However, in situations involving small residual amounts or spills, in-lab neutralization may be a necessary first step. The following workflow outlines the decision-making process for proper disposal.
Caption: Logical workflow for the disposal of this compound.
Quantitative Data Summary
For safe handling and neutralization, a summary of the key chemical properties of this compound and recommended neutralizing agents is provided below.
| Property | This compound | Sodium Thiosulfate (Pentahydrate) | Sodium Bisulfite |
| Molecular Formula | C₄H₇BrO | Na₂S₂O₃·5H₂O | NaHSO₃ |
| Molecular Weight | 151.00 g/mol | 248.18 g/mol | 104.06 g/mol |
| Appearance | Solid | White crystals | White crystalline powder |
| Hazards | Harmful, Irritant, Alkylating Agent | Low toxicity | May release SO₂ upon acidification |
| Recommended Use | Waste to be neutralized | Neutralizing (quenching) agent | Alternative neutralizing agent |
| Stoichiometric Ratio | See Neutralization Protocol below | ~2:1 molar ratio (Thiosulfate:Bromomethyl) | ~1:1 molar ratio (Bisulfite:Bromomethyl) |
Note: The stoichiometric ratios are adapted from protocols for quenching elemental bromine and benzylic bromides. An excess of the neutralizing agent is recommended to ensure complete reaction.
Experimental Protocol for In-Lab Neutralization
This protocol details the methodology for neutralizing small quantities of this compound waste in a laboratory setting. This procedure should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)
-
Water (deionized or distilled)
-
A suitable reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the reaction volume with minimal headspace.
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
-
Appropriate waste container for neutralized solution
Procedure:
-
Preparation of the Neutralizing Solution:
-
For Sodium Thiosulfate: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of water.[2]
-
For Sodium Bisulfite: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to water with stirring until it no longer dissolves.[2]
-
-
Estimation of Waste Quantity:
-
Carefully estimate the mass or moles of the this compound waste to be neutralized.
-
-
Neutralization Reaction:
-
Place the this compound waste in the reaction vessel. If it is a solid, it can be dissolved in a minimal amount of a water-miscible solvent like ethanol or acetone, though direct reaction with the aqueous neutralizer is preferred if possible.
-
Begin stirring the waste solution.
-
Slowly add the prepared neutralizing solution to the stirring waste. A significant excess of the neutralizing agent is recommended to ensure the complete destruction of the reactive alkylating agent. A molar ratio of at least 2:1 (neutralizing agent to this compound) should be targeted.
-
The reaction is an SN2 displacement of the bromide by the thiosulfate or bisulfite. While not strongly exothermic, it is good practice to monitor the temperature of the reaction vessel.
-
Continue stirring the mixture for a minimum of one hour at room temperature to ensure the reaction goes to completion. For alkylating agents, a longer reaction time (e.g., overnight) may be prudent.
-
-
Verification and Final Disposal:
-
After the reaction period, check the pH of the solution. If necessary, adjust the pH to be within the neutral range (6-8) as per your institution's guidelines for aqueous waste disposal.
-
The resulting neutralized aqueous solution, containing sodium bromide, oxetane-3-ylmethanethiosulfate (or sulfonate), and excess neutralizing agent, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of neutralized chemical waste.
-
Waste Segregation and Professional Disposal
For bulk quantities of this compound or any contaminated materials (e.g., gloves, absorbent pads from a spill), in-lab neutralization is not appropriate. These materials must be disposed of as hazardous waste.
Procedure:
-
Segregation: Collect all this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled container.[3]
-
Labeling: The container must be labeled as "Hazardous Waste - Halogenated Organic Compounds" and should list "this compound" as a constituent.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. The preferred method of destruction for such compounds is high-temperature incineration.[4]
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific safety protocols.
References
Comprehensive Safety and Handling Guide for 3-(Bromomethyl)oxetane
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-(Bromomethyl)oxetane in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Overview
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
Due to these hazards, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, established for this compound. However, given its classification as a halogenated organic compound, it is prudent to handle it with the same caution as other chemicals in this class. The table below provides reference OELs for similar compounds to emphasize the need for stringent engineering controls and personal protection.
| Organization | Compound Class / Specific Agent | Exposure Limit | Notes |
| NIOSH | Halogenated Anesthetic Agents | REL: 2 ppm (ceiling, 1-hour) | As a general guideline for the class.[3][4][5][6][7] |
| ACGIH | Isoflurane (example) | TLV-TWA: 50 ppm (8-hour) | Health-based guideline.[5][6] |
Note: The absence of a specific OEL for this compound necessitates handling it with the goal of minimizing any potential exposure.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is critical to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Standards |
| Hands | Double-gloving with chemical-resistant gloves | Outer and inner gloves should be nitrile or neoprene. Outer gloves should be tested against and compliant with ASTM D6978 for chemotherapy drug handling.[8][9][10][11] |
| Eyes/Face | Safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. Both goggles and face shield should meet EN 166 (EU) or ANSI Z87.1 (US) standards for chemical splash protection.[12][13][14][15][16] |
| Body | Chemical-resistant laboratory coat or coveralls | Must be disposable, made of a low-lint, polyethylene-coated material. Cuffs should be elastic or knitted to ensure a snug fit around the inner glove.[10][17] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge | Required when handling outside of a certified chemical fume hood or if there is a risk of aerosol generation. A full-face respirator may be necessary depending on the scale of work.[1][17][18][19] |
Operational Plan: Handling and Storage
This section provides a step-by-step protocol for the safe handling of this compound from preparation to post-handling cleanup.
Experimental Protocol
1. Preparation and Pre-Handling:
- Risk Assessment: Before beginning any work, perform a full risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13]
- Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[13]
- Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing the chemical.
- Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.
2. Handling the Chemical:
- Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.[1]
- Dispensing: Use caution when dispensing the chemical. Avoid splashing or generating aerosols. Use a syringe or cannula for liquid transfers.
- Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and placed within a secondary containment tray inside the fume hood.
- Avoid Incompatibilities: Keep the chemical away from incompatible materials. Consult the Safety Data Sheet (SDS) for a list of incompatible substances.
- Constant Vigilance: Do not leave the active experiment unattended.
3. Post-Handling and Decontamination:
- Decontaminate Equipment: All non-disposable equipment (glassware, stir bars, etc.) that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.
- Clean Work Area: Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and face shield/goggles. Remove inner gloves last.
- Hand Washing: Wash hands thoroughly with soap and water immediately after the work is completed.[1]
4. Storage:
- Store in a tightly closed, properly labeled container.[1]
- Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
- The storage area should be secured and accessible only to authorized personnel.[1][9]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
- Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips, paper towels) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Unused chemical, reaction mixtures, and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]
- Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Management:
- Keep waste containers closed except when adding waste.
- Store waste containers in a secondary containment tray within a designated satellite accumulation area.
3. Final Disposal:
- Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[1][9]
- Do not pour any amount of this compound or its waste down the drain.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the complete workflow for safely managing this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of handling this compound.
References
- 1. firesupplydepot.com [firesupplydepot.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 5. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 6. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halothane - Wikipedia [en.wikipedia.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 10. spinadental.com [spinadental.com]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. EN166 For Safety Glasses Explained: What You Need to Know - Blog [droppe.com]
- 13. skanwear.com [skanwear.com]
- 14. protekta.co.za [protekta.co.za]
- 15. mcrsafetyeurope.com [mcrsafetyeurope.com]
- 16. saluseyewear.com [saluseyewear.com]
- 17. 3m.com [3m.com]
- 18. theridgepro.com [theridgepro.com]
- 19. fibreglast.com [fibreglast.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
